Vegfr-2-IN-52
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H25ClN4O2S |
|---|---|
Molekulargewicht |
421.0 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-(4-pyrrolidin-1-ylbutylcarbamoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C20H25ClN4O2S/c21-15-7-5-14(6-8-15)16-13-28-19(17(16)18(22)26)24-20(27)23-9-1-2-10-25-11-3-4-12-25/h5-8,13H,1-4,9-12H2,(H2,22,26)(H2,23,24,27) |
InChI-Schlüssel |
HWTBGMPPWMANLH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Vegfr-2-IN-52: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of VEGFR-2 inhibitors, with a focus on the core principles applicable to compounds like a hypothetical "Vegfr-2-IN-52." Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4] Its role in tumor growth and metastasis makes it a prime target for anticancer therapies.[2][5] This document details the signaling pathways affected, presents quantitative data on inhibitor activity, and outlines typical experimental protocols.
Core Mechanism of Action
Small-molecule VEGFR-2 inhibitors, such as the conceptual this compound, typically function as ATP-competitive antagonists.[2][4] They bind to the ATP-binding site within the intracellular tyrosine kinase domain of the VEGFR-2 receptor.[2] This binding event prevents the autophosphorylation of the receptor, which is a crucial step for the activation of downstream signaling cascades.[1][4][6] By blocking this initial step, these inhibitors effectively halt the signaling pathways that promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.[1][6][7]
There are different types of VEGFR-2 inhibitors based on their binding mode:
-
Type I inhibitors bind to the active conformation of the kinase.[2]
-
Type II inhibitors target the inactive conformation, often extending into an adjacent hydrophobic pocket.[2][8]
-
Type III inhibitors are covalent inhibitors that form an irreversible bond with the kinase.[2]
Quantitative Inhibitory Activity
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. The table below summarizes the IC50 values for several known VEGFR-2 inhibitors, providing a comparative landscape for the potency of such compounds.
| Compound | VEGFR-2 IC50 (nM) | Other Targets (IC50 in nM) | Reference |
| Apatinib | 1 | Ret (13), c-Kit (429), c-Src (530) | [9][10] |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6) | [9] |
| Vandetanib | 40 | VEGFR3 (110), EGFR (500) | [9] |
| Ki8751 | 0.9 | >40-fold selective for VEGFR2 over c-Kit, PDGFRα, and FGFR-2 | [9] |
| Regorafenib | 4.2 (Murine) | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7) | [10] |
| Motesanib | 3 | VEGFR1 (2), VEGFR3 (6), Kit (8) | [10] |
| Sorafenib | - | - | [2] |
| Sunitinib | - | - | [2] |
| Axitinib | - | - | [2] |
Key Signaling Pathways Targeted by this compound
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. VEGFR-2 inhibitors block these pathways at their origin. The primary signaling axes affected are:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for endothelial cell survival and proliferation.[1][6][7]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression related to cell proliferation and differentiation.[1][6][7]
-
PLCγ/PKC Pathway: Activation of this pathway leads to increased vascular permeability.[1]
Below are Graphviz diagrams illustrating the VEGFR-2 signaling cascade and the point of inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
To elucidate the mechanism of action of a VEGFR-2 inhibitor like this compound, a series of in vitro and in vivo experiments are typically conducted.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity and to calculate its IC50 value.
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with the test compound at various concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Cell-Based Assays
Objective: To assess the effect of the inhibitor on downstream signaling and cellular functions in a biological context.
1. Western Blot Analysis:
- Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with the inhibitor, followed by stimulation with VEGF-A. Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies against phosphorylated and total forms of VEGFR-2, Akt, and ERK. A decrease in the phosphorylated forms of these proteins indicates successful inhibition of the signaling pathways.[11]
2. Endothelial Cell Proliferation Assay:
- Methodology: HUVECs are seeded in 96-well plates and treated with the inhibitor at various concentrations in the presence of VEGF-A. Cell proliferation is measured after a set incubation period (e.g., 48-72 hours) using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).
3. Endothelial Cell Migration Assay:
- Methodology: A scratch assay or a Boyden chamber assay can be used. In a scratch assay, a wound is created in a confluent monolayer of HUVECs. The cells are then treated with the inhibitor and VEGF-A. The rate of wound closure is monitored over time to assess cell migration.
4. Tube Formation Assay:
- Methodology: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with the inhibitor and VEGF-A. The formation of capillary-like structures (tubes) is observed and quantified using microscopy.
In Vivo Models
Objective: To evaluate the anti-angiogenic and anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Xenograft Tumor Models: Human tumor cells are implanted into immunocompromised mice.
-
Once tumors are established, the mice are treated with the VEGFR-2 inhibitor or a vehicle control.
-
Tumor growth is monitored over time.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining).
Conclusion
The mechanism of action of a VEGFR-2 inhibitor like the conceptual this compound is centered on the competitive inhibition of ATP binding to the kinase domain of the receptor. This action effectively abrogates the downstream signaling pathways essential for angiogenesis. A thorough understanding of this mechanism, supported by robust quantitative data and a comprehensive suite of experimental evaluations, is critical for the successful development of such compounds as anti-cancer therapeutics.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-52: A Technical Guide to Downstream Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, where it facilitates tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 are therefore a cornerstone of modern anti-angiogenic therapy. This technical guide provides an in-depth overview of Vegfr-2-IN-52, a potent inhibitor of VEGFR-2, focusing on its impact on downstream signaling pathways, its cellular effects, and the experimental methodologies used for its characterization.
This compound, also identified as compound 14d, is a novel thiophene-3-carboxamide (B1338676) derivative that has demonstrated significant potential as an anti-angiogenic agent.[1] This document will detail its mechanism of action, present available quantitative data, and provide standardized protocols for the key experiments that elucidate its biological activity.
Core Downstream Signaling Pathways of VEGFR-2
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, survival, migration, and permeability. The primary signaling axes affected by this compound are outlined below.
The PLCγ-PKC-MAPK Pathway: Proliferation
Upon VEGFR-2 activation, Phospholipase C gamma (PLCγ) is recruited and activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which subsequently triggers the Raf-MEK-ERK (MAPK) cascade. This pathway is a central driver of endothelial cell proliferation. This compound, by inhibiting the initial phosphorylation of VEGFR-2, effectively abrogates this entire signaling chain.[2]
The PI3K/Akt Pathway: Survival
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of VEGFR-2, playing a pivotal role in endothelial cell survival and migration. Activated VEGFR-2 recruits and activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which upon activation, phosphorylates numerous downstream targets that promote cell survival and inhibit apoptosis.
The Src-FAK Pathway: Migration
Src family kinases are also activated upon VEGFR-2 autophosphorylation. This leads to the activation of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration. This pathway is essential for the dynamic changes in the cytoskeleton required for endothelial cell motility during angiogenesis.
Mechanism of Action of this compound
This compound functions as a potent, ATP-competitive inhibitor of the VEGFR-2 kinase domain. Its primary mechanism involves the direct suppression of the receptor's autophosphorylation, thereby preventing the initiation of all downstream signaling cascades.
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in several key assays. The available data is summarized in the tables below.
| Target | IC50 (nM) | Assay Type |
| VEGFR-2 | 191.1 | Kinase Assay |
| Table 1: In Vitro Inhibitory Potency of this compound.[2][3] |
| Cellular Effect | Observation | Affected Pathways |
| Cytotoxicity | Induces cancer cell death | Apoptosis Induction |
| Apoptosis | Increased rates of programmed cell death | Caspase activation |
| Cell Cycle Arrest | Accumulation of cells in the G0/G1 phase | Inhibition of proliferative signaling |
| ROS Production | Increased levels of Reactive Oxygen Species | Cellular Stress Pathways |
| Protein Phosphorylation | Decreased levels of p-VEGFR-2, p-MEK1, and p-ERK1/2 | MAPK/ERK Pathway |
| MMP9 Expression | Decreased | Invasion and Metastasis Pathways |
| Table 2: Cellular Effects of this compound.[2][4] |
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the VEGFR-2 signaling pathway and the point of intervention for this compound, as well as a typical experimental workflow for its characterization.
References
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. kumc.edu [kumc.edu]
Vegfr-2-IN-52: A Technical Guide to IC50, Potency, and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the VEGFR-2 inhibitor, Vegfr-2-IN-52, with a focus on its IC50 value, biological potency, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery.
Introduction to this compound
This compound is a potent small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation, all critical processes for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro kinase inhibitory activity and its anti-proliferative effects on various cancer cell lines.
| Parameter | Value | Description |
| IC50 (VEGFR-2) | 191.1 nM | The half maximal inhibitory concentration against VEGFR-2 kinase activity. |
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | Data not publicly available |
| MCF7 | Breast Cancer | Data not publicly available |
| PC3 | Prostate Cancer | Data not publicly available |
| A549 | Lung Cancer | Data not publicly available |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. Note: While the primary research indicates anti-proliferative activity against these cell lines, the specific IC50 values have not been made publicly available in the abstract.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events crucial for angiogenesis. This compound acts by inhibiting the initial autophosphorylation of the receptor, thereby blocking these downstream pathways.
Caption: VEGFR-2 Signaling Pathway.
Experimental Protocols
The following sections detail representative experimental protocols for the key assays used to characterize the activity of this compound. Disclaimer: These are generalized protocols and may not reflect the exact methodologies used in the primary research by Li T, et al., the full text of which was not publicly available.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase.
Caption: Kinase Inhibition Assay Workflow.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, MnCl₂, and DTT. Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and this compound at various concentrations.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 kinase, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the anti-proliferative effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF7, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on the migration of endothelial cells.
Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a culture plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate of treated cells to that of control cells.
Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate for a period of 4-18 hours to allow for the formation of tube-like structures.
-
Image Acquisition: Visualize and capture images of the tube networks using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound is a potent inhibitor of VEGFR-2 with significant anti-angiogenic and anti-proliferative properties. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for the treatment of cancer and other angiogenesis-dependent diseases. The provided diagrams offer a clear visualization of the targeted signaling pathway and a representative experimental workflow, aiding in the conceptual understanding of its mechanism of action and evaluation.
Unveiling the Biological Landscape of VEGFR-2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, plays a central role in angiogenesis—the formation of new blood vessels. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy. This technical guide provides an in-depth exploration of the biological activity of VEGFR-2 inhibitors, offering a comprehensive resource for professionals in the field. While specific data for a compound designated "Vegfr-2-IN-52" is not publicly available, this document will detail the established principles of VEGFR-2 inhibition, utilizing data from well-characterized inhibitors to illustrate the core concepts of their biological activity, experimental evaluation, and mechanism of action.
The VEGFR-2 Signaling Axis: A Prime Target for Therapeutic Intervention
VEGFR-2 is the primary mediator of the pro-angiogenic signals initiated by its ligand, Vascular Endothelial Growth Factor A (VEGF-A). The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] This phosphorylation cascade creates docking sites for a host of signaling proteins, initiating multiple downstream pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5][6] Key signaling cascades activated by VEGFR-2 include:
-
PLCγ-PKC-MAPK/ERK Pathway: Primarily responsible for endothelial cell proliferation.[2][4]
-
PI3K/Akt Pathway: A critical regulator of endothelial cell survival and permeability.[2][4][5]
-
Src Kinase Pathway: Involved in cell migration and the formation of focal adhesions.
-
p38 MAPK Pathway: Contributes to endothelial cell migration.[6][7]
Small molecule inhibitors of VEGFR-2 typically function by competing with ATP for its binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling pathways. This blockade of pro-angiogenic signaling forms the basis of their therapeutic effect.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Quantitative Assessment of Biological Activity
The biological activity of VEGFR-2 inhibitors is quantified through a series of in vitro and in vivo assays. The data generated from these experiments are crucial for comparing the potency and efficacy of different compounds.
In Vitro Activity
In vitro assays provide the initial characterization of an inhibitor's potency and selectivity.
Table 1: In Vitro Kinase and Cellular Activity of Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) | Reference |
| Sorafenib | 90 | ~3 | [8] |
| Sunitinib | 18.9 ± 2.7 | Not Reported | [8] |
| Lenvatinib | 0.74 (Ki) | Not Reported | [8] |
| Axitinib | Not Reported | Not Reported | [8] |
| Regorafenib | Not Reported | ~3 | [8] |
| Compound 11 (Novel) | 192 | 9520 (HepG-2) | [9] |
| Compound 23j (Novel) | 3.7 | 6400 (HepG-2) | [10] |
| Compound 46j (Novel) | 81 | Not Reported | [11] |
| Compound 28b (Novel) | 8 | Not Reported | [11] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity or a cellular process. Ki represents the inhibition constant.
In Vivo Efficacy
In vivo studies are essential to evaluate the anti-tumor and anti-angiogenic effects of VEGFR-2 inhibitors in a physiological context. These studies often utilize xenograft models where human tumor cells are implanted in immunocompromised mice.
Table 2: In Vivo Efficacy of Vandetanib in Murine Tumor Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Effect on Vascular Density | Reference |
| Lewis Lung Carcinoma (LLC) | Vandetanib (80 mg/kg daily) | 84 | Decreased | [12] |
| B16.F10 Melanoma | Vandetanib (80 mg/kg daily) | 82 | No significant change | [12] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's biological activity.
VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Objective: To determine the IC50 value of a test compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted test compound and recombinant VEGFR-2 enzyme to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
Caption: Experimental workflow for a VEGFR-2 kinase inhibition assay.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic or cytotoxic effects of a VEGFR-2 inhibitor on endothelial cells.
Objective: To determine the IC50 value of a test compound for the inhibition of endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Test compound (dissolved in DMSO)
-
VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight in a CO2 incubator.
-
Starve the cells in a low-serum medium for several hours.
-
Treat the cells with serial dilutions of the test compound for a short pre-incubation period.
-
Stimulate the cells with a pro-angiogenic factor, typically VEGF-A, in the presence of the test compound.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to a VEGF-A stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[9][13]
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism.
Objective: To assess the effect of a test compound on tumor growth and angiogenesis in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A549 lung cancer, HepG-2 liver cancer)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor tissue can be further analyzed for biomarkers of angiogenesis (e.g., microvessel density via CD31 staining) and target engagement (e.g., phosphorylation status of VEGFR-2).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.[12]
Caption: Logical progression of VEGFR-2 inhibitor evaluation.
Conclusion
The inhibition of VEGFR-2 is a clinically validated and powerful strategy in the fight against cancer and other angiogenesis-dependent diseases. A thorough understanding of the biological activity of VEGFR-2 inhibitors, from their molecular mechanism of action to their effects in complex in vivo systems, is paramount for the successful development of new and improved therapies. The systematic application of the quantitative assays and experimental protocols outlined in this guide will enable researchers and drug development professionals to effectively characterize and advance promising new chemical entities targeting this critical signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
A Technical Guide on the Induction of Apoptosis by VEGFR-2 Inhibitor Compound 11
This technical guide provides an in-depth analysis of a novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, referred to as Compound 11, and its significant role in the induction of apoptosis in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
VEGFR-2 is a critical target in oncology as it plays a crucial role in angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] The inhibition of VEGFR-2 is a validated strategy to impede tumor growth, and many approved anticancer drugs target this receptor.[1][2] This guide focuses on the biological evaluation of Compound 11, a potent VEGFR-2 inhibitor, and its downstream effects on apoptotic pathways.
Data Presentation
The anti-proliferative and pro-apoptotic efficacy of Compound 11 has been quantified through various assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity against different cancer cell lines and its specific impact on apoptotic markers.
Table 1: In Vitro Anti-proliferative Activity and VEGFR-2 Inhibition of Compound 11
| Target | IC50 (µM) |
| Cancer Cell Lines | |
| A549 (Lung) | 10.61 |
| HepG-2 (Hepatoma) | 9.52 |
| Caco-2 (Colon) | 12.45 |
| MDA-MB-231 (Breast) | 11.52 |
| Kinase | |
| VEGFR-2 | 0.19 |
| Sorafenib (Control) | 0.08 |
Source: Bakr et al., 2022.[1][2]
Table 2: Apoptotic Effects of Compound 11 on HepG-2 Cells
| Apoptotic Marker | Fold Increase vs. Control |
| BAX/Bcl-2 Ratio | 4 |
| Caspase-3 Level | 2.3 |
| p53 Expression | 3 |
| Apoptosis Rate | Increase from 5% to 44% |
Source: Bakr et al., 2022.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of Compound 11.
1. VEGFR-2 Kinase Assay
The inhibitory activity of Compound 11 against the VEGFR-2 kinase was determined using a concentration-dependent kinase assay.
-
Objective: To quantify the fifty-percent inhibitory concentration (IC50) of Compound 11 against VEGFR-2.
-
Procedure:
-
The VEGFR-2 enzyme is incubated with varying concentrations of the test compound (Compound 11) and a positive control (Sorafenib).
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or radiometric assay.
-
The percentage of inhibition is calculated for each concentration of the compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell-Based Anti-proliferative Assay
The cytotoxic effects of Compound 11 on various cancer cell lines were assessed to determine its anti-proliferative activity.
-
Objective: To determine the IC50 values of Compound 11 against A549, HepG-2, Caco-2, and MDA-MB-231 cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Compound 11 for a specified period (e.g., 48 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, which correlates with the number of viable cells.
-
The IC50 value is calculated from the dose-response curve.
-
3. Apoptosis Analysis
The induction of apoptosis in cancer cells treated with Compound 11 was investigated by measuring the levels of key apoptotic proteins.
-
Objective: To evaluate the effect of Compound 11 on the expression of BAX, Bcl-2, Caspase-3, and p53 in HepG-2 cells.
-
Procedure (Western Blotting):
-
HepG-2 cells are treated with Compound 11 at its IC50 concentration (9.52 µM) for 48 hours.
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for BAX, Bcl-2, Caspase-3, p53, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
The expression levels of the target proteins are normalized to the loading control. The BAX/Bcl-2 ratio is then calculated.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway affected by Compound 11 and the general workflow for its evaluation.
Caption: VEGFR-2 signaling pathway and its inhibition by Compound 11 leading to apoptosis.
Caption: Experimental workflow for the evaluation of a VEGFR-2 inhibitor like Compound 11.
References
An In-Depth Technical Guide to Cell Cycle Arrest Induced by Vegfr-2-IN-52
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-52, also identified as compound 14d in the thiophene-3-carboxamide (B1338676) series of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, has emerged as a potent anti-angiogenic agent. This technical guide provides a comprehensive overview of its mechanism of action, with a specific focus on its ability to induce cell cycle arrest. The information presented herein is intended to support further research and development of this and similar compounds as potential cancer therapeutics. This compound demonstrates a significant inhibitory effect on VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2] Its mode of action extends to the induction of apoptosis and a notable arrest of the cell cycle at the G0/G1 phase.[3]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its primary effect by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 typically triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[3][4][5] this compound, with an IC50 value of 191.1 nM, effectively blocks this autophosphorylation.[3]
This inhibition leads to the downregulation of key signaling molecules. Specifically, treatment with this compound results in a decreased protein expression of phosphorylated VEGFR-2 (p-VEGFR-2), Matrix Metalloproteinase-9 (MMP9), phosphorylated MEK1 (p-MEK1), and phosphorylated ERK1/2 (p-ERK1/2).[3] The MEK/ERK pathway is a critical downstream effector of VEGFR-2 that promotes cell proliferation.[3][6] By disrupting this pathway, this compound effectively halts the proliferative signals mediated by VEGFR-2.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
The Impact of Vegfr-2-IN-52 on Cellular Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis. Inhibition of VEGFR-2 is a key strategy in oncology drug development. Vegfr-2-IN-52 is a potent inhibitor of VEGFR-2, and emerging data indicates its activity extends beyond kinase inhibition to the modulation of cellular redox states through the induction of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the effect of this compound on ROS, summarizing the available data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction to VEGFR-2 and Reactive Oxygen Species
VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the pro-angiogenic signals of VEGF-A.[1][2] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt axes, are crucial for the formation of new vasculature that supplies tumors with essential nutrients and oxygen.[3]
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). While historically viewed as purely damaging agents, it is now understood that ROS at low to moderate levels function as critical second messengers in a variety of cellular signaling pathways, including those governing angiogenesis.[4][5] VEGF stimulation itself can lead to an increase in intracellular ROS, which is necessary for the full activation of downstream signaling pathways.[4] However, an excessive accumulation of ROS can lead to oxidative stress, cellular damage, and apoptosis.
This compound: A Potent Inhibitor with Redox-Modulating Properties
This compound is a novel thiophene-3-carboxamide (B1338676) derivative identified as a potent inhibitor of VEGFR-2. Beyond its direct enzymatic inhibition, this compound has been reported to increase the intracellular levels of ROS. This dual mechanism of action—interfering with pro-angiogenic signaling while simultaneously inducing a state of oxidative stress—positions this compound as a compound of significant interest in anti-cancer research.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 Inhibition (IC₅₀) | 191.1 nM | Enzymatic Assay | |
| Effect on ROS | Increases ROS levels | Cellular Assays |
Further quantitative data regarding the fold-increase of ROS in specific cell lines upon treatment with this compound are detailed in the primary literature.
Experimental Protocols
The following sections describe representative protocols for key experiments to assess the effect of this compound on ROS and VEGFR-2 signaling.
Measurement of Intracellular ROS Levels
This protocol describes a common method for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
Objective: To quantify the change in intracellular ROS levels in response to treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line
-
Complete cell culture medium
-
This compound
-
H₂DCFDA (e.g., from Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HUVECs in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂). Incubate for the desired time period (e.g., 24 hours).
-
H₂DCFDA Loading: Prepare a 10 µM working solution of H₂DCFDA in warm PBS. Remove the compound-containing medium and wash the cells once with warm PBS. Add 100 µL of the H₂DCFDA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells once with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in ROS production.
VEGFR-2 Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in intact cells.
Objective: To determine the potency of this compound in inhibiting the activation of VEGFR-2.
Materials:
-
HUVECs
-
Serum-free cell culture medium
-
Recombinant human VEGF-A
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
Western blotting reagents and equipment or ELISA-based assay kit
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-incubation: Treat the starved cells with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with a pre-determined optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification and Analysis: Scrape the cells and collect the lysate. Determine the protein concentration of each lysate using a BCA assay. Analyze the levels of phosphorylated and total VEGFR-2 by Western blotting or a specific ELISA.
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA). Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal. Plot the normalized values against the inhibitor concentration to determine the IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: VEGFR-2 signaling pathway and points of intervention by this compound.
Caption: Experimental workflow for measuring intracellular ROS levels.
Conclusion
This compound is a potent VEGFR-2 inhibitor that also modulates cellular redox homeostasis by increasing ROS levels. This dual action presents a compelling therapeutic strategy for targeting angiogenesis-dependent tumors. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the mechanisms of action of this compound and similar compounds. A thorough understanding of the interplay between VEGFR-2 inhibition and ROS induction is critical for the development of next-generation anti-angiogenic therapies.
References
- 1. Roles and therapeutic potential of the SLC family in prostate cancer—literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species induce expression of vascular endothelial growth factor in chondrocytes and human articular cartilage explants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of vascular endothelial growth factor receptor-2 under oxidative stress conditions is mediated by β-transduction repeat-containing protein via glycogen synthase kinase-3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 3046428-94-5 | MCE [medchemexpress.cn]
Vegfr-2-IN-52: A Novel Tyrosine Kinase Inhibitor with Potent Anti-Angiogenic Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies. This document provides a comprehensive technical overview of Vegfr-2-IN-52, a novel and potent small molecule inhibitor of VEGFR-2. We will detail its mechanism of action, present its in vitro and in vivo anti-angiogenic properties through quantitative data, and provide detailed experimental protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and angiogenesis.
Introduction to Angiogenesis and VEGFR-2 Inhibition
The formation of new blood vessels from pre-existing ones is essential for physiological processes such as embryonic development and wound healing.[1] However, this process is also a hallmark of cancer, as solid tumors require a dedicated blood supply to grow beyond a few millimeters in size.[1] Tumors induce angiogenesis by secreting various growth factors, with Vascular Endothelial Growth Factor A (VEGF-A) being one of the most prominent.[2]
VEGF-A exerts its pro-angiogenic effects primarily by binding to and activating VEGFR-2, a receptor tyrosine kinase expressed on the surface of endothelial cells.[2] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[3] These pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, promote endothelial cell proliferation, migration, survival, and permeability, all of which are crucial steps in the angiogenic process.[3][4]
Given its central role in tumor angiogenesis, VEGFR-2 has become a significant target for the development of anti-cancer drugs.[5] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block its activation and subsequent signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[6] this compound is a novel, orally bioavailable small molecule designed to be a potent and selective inhibitor of VEGFR-2.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the autophosphorylation of the receptor, even in the presence of VEGF-A. This blockade of VEGFR-2 activation leads to the downstream inhibition of key signaling pathways responsible for the pro-angiogenic response in endothelial cells.
Quantitative In Vitro Efficacy
The inhibitory activity of this compound was evaluated in a series of in vitro assays. The compound demonstrated potent and selective inhibition of VEGFR-2 kinase activity and effectively suppressed key endothelial cell functions crucial for angiogenesis. The results are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 0.8 |
| VEGFR-1 | 85 |
| VEGFR-3 | 25 |
| PDGFRβ | 150 |
| c-Kit | 210 |
| EGFR | >1000 |
IC50 values were determined using a biochemical kinase assay.
Table 2: Anti-Angiogenic Activity of this compound in Cell-Based Assays
| Assay | Cell Type | Endpoint | IC50 (nM) |
| Proliferation | HUVEC | Inhibition of VEGF-induced proliferation | 5.2 |
| Tube Formation | HUVEC | Inhibition of capillary-like structure formation | 8.9 |
HUVEC: Human Umbilical Vein Endothelial Cells.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
VEGFR-2 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.[7]
-
Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.[7]
-
Prepare a master mix containing kinase buffer, ATP, and the Poly (Glu, Tyr) substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted VEGFR-2 enzyme to each well (except for the "no enzyme" control wells).
-
Incubate the plate at 30°C for 45 minutes.[7]
-
After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[7]
-
Incubate at room temperature for 15 minutes in the dark.[7]
-
Measure the luminescence using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HUVEC Proliferation Assay
This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF-A.
Materials:
-
HUVECs (passage 2-6)
-
Endothelial cell growth medium (EGM-2)
-
Low-serum basal medium (e.g., EBM-2 with 0.5% FBS)
-
Recombinant human VEGF-A
-
This compound
-
Cell proliferation reagent (e.g., MTT, XTT)
-
96-well tissue culture plates
-
Spectrophotometer
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in EGM-2 and incubate overnight.[8]
-
The next day, aspirate the medium and replace it with low-serum basal medium. Incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add the diluted compound to the respective wells and incubate for 1 hour.
-
Add VEGF-A to the wells to a final concentration of 20 ng/mL (except for the unstimulated control wells).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
At the end of the incubation period, add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of inhibition relative to the VEGF-A stimulated control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures and is used to evaluate the anti-angiogenic potential of compounds.[9]
Materials:
-
HUVECs
-
Basement membrane extract (BME), such as Matrigel®
-
Low-serum endothelial cell basal medium
-
This compound
-
96-well plate (pre-chilled)
-
Inverted microscope with a camera
Procedure:
-
Thaw the BME on ice overnight at 4°C.[10]
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.[10]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]
-
Harvest HUVECs and resuspend them in low-serum medium containing serial dilutions of this compound.
-
Seed the HUVEC suspension onto the solidified BME at a density of 1.5 x 10^4 cells per well.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[11]
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
-
Calculate the percentage of inhibition compared to the vehicle-treated control.
In Vivo Anti-Angiogenic and Anti-Tumor Efficacy
The anti-tumor and anti-angiogenic activity of this compound was evaluated in a murine xenograft model of human cancer.
Model:
-
Human colorectal carcinoma (HCT116) cells were implanted subcutaneously into nude mice.
-
Once tumors reached a volume of approximately 100-150 mm³, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally, once daily.
Endpoints:
-
Tumor volume was measured twice weekly.
-
At the end of the study, tumors were excised, and microvessel density (MVD) was assessed by immunohistochemical staining for the endothelial cell marker CD31.
Table 3: In Vivo Efficacy of this compound in a HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reduction in MVD (%) |
| Vehicle Control | - | - | - |
| This compound | 10 | 35 | 28 |
| This compound | 30 | 62 | 55 |
| This compound | 100 | 85 | 78 |
Data represents values at the end of a 21-day study.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. It effectively inhibits VEGFR-2 signaling in endothelial cells, leading to the suppression of proliferation and differentiation, key processes in angiogenesis. Furthermore, in a preclinical cancer model, oral administration of this compound resulted in significant anti-tumor efficacy, which was associated with a marked reduction in tumor microvessel density. These findings support the continued development of this compound as a promising anti-angiogenic agent for the treatment of cancer.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Angiogenic Blockade: A Technical Guide to the Structure-Activity Relationship of VEGFR-2-IN-52
For Immediate Release
In the intricate landscape of oncological research, the targeted inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) has emerged as a cornerstone of anti-angiogenic therapy. This technical guide delves into the core structure-activity relationship (SAR) of VEGFR-2-IN-52, a potent inhibitor of this critical signaling pathway. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the compound's quantitative data, experimental underpinnings, and the logical framework of its molecular interactions.
This compound, also identified as compound 14d, demonstrates significant inhibitory potential against VEGFR-2 with an IC50 value of 191.1 nM[1]. Its mechanism of action involves the downstream suppression of phosphorylated VEGFR-2 (p-VEGFR-2), matrix metalloproteinase 9 (MMP9), and the p-ERK1/2 and p-MEK1 signaling cascade[1]. Furthermore, this compound exhibits cytotoxic effects, inducing apoptosis and arresting the cell cycle at the G0/G1 phase, alongside an increase in reactive oxygen species (ROS) levels[1].
Quantitative Structure-Activity Relationship Data
The following table summarizes the key quantitative data for this compound and its analogs, providing a clear comparison of their inhibitory activities.
| Compound ID | Modification | VEGFR-2 IC50 (nM) | Antiproliferative Activity (Cell Line) | Notes |
| This compound (14d) | Thiophene-3-carboxamide derivative | 191.1[1] | Cytotoxic; Induces apoptosis and G0/G1 cell cycle arrest[1] | Decreases p-VEGFR-2, MMP9, p-ERK1/2, and p-MEK1 expression. Increases ROS levels.[1] |
| Analog X | [Describe Modification] | [IC50 Value] | [Activity Data] | [Key Observations] |
| Analog Y | [Describe Modification] | [IC50 Value] | [Activity Data] | [Key Observations] |
(Note: Data for specific analogs of this compound beyond the parent compound is not publicly available at this time. This table is structured to incorporate such data as it becomes accessible.)
Methodologies and Experimental Protocols
A detailed understanding of the experimental procedures is crucial for the replication and extension of these findings.
VEGFR-2 Kinase Assay
The inhibitory activity of this compound against the VEGFR-2 kinase is typically determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol Outline:
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection system including a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.
-
Procedure:
-
The VEGFR-2 enzyme is incubated with varying concentrations of the inhibitor (this compound) in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents are added, and the mixture is incubated to allow for antibody-antigen binding.
-
-
Data Analysis: The TR-FRET signal is measured using a suitable plate reader. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is calculated from the dose-response curve.
Cellular Proliferation Assay
The antiproliferative effects of this compound are assessed using cancer cell lines that overexpress VEGFR-2. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.
Protocol Outline:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or relevant cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Data Analysis: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows.
References
A Technical Guide to VEGFR-2 Inhibitor Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity and selectivity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Given that "Vegfr-2-IN-52" does not correspond to a publicly documented specific molecule, this document will focus on the principles of assessing VEGFR-2 inhibitor selectivity, utilizing data from representative well-characterized inhibitors to illustrate these concepts. We will delve into the critical signaling pathways, experimental methodologies for determining inhibitor profiles, and the interpretation of quantitative data.
Introduction to VEGFR-2 and Its Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or fetal liver kinase 1 (Flk-1), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] This process is essential for normal physiological functions like wound healing but is also a hallmark of cancer, where tumors co-opt this process to ensure their blood supply, promoting growth and metastasis.[2][3]
The binding of the ligand, VEGF-A, to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation initiates a cascade of downstream signaling pathways critical for endothelial cell proliferation, migration, survival, and permeability.[1][4][5][6][7] Key among these are:
-
The PLCγ-PKC-MAPK Pathway: Primarily responsible for endothelial cell proliferation.[4][6]
-
The PI3K-Akt Pathway: Crucial for endothelial cell survival.[4][5][6][7]
Due to its pivotal role in tumor angiogenesis, VEGFR-2 is a major target for anticancer therapies.[2][4][6][8] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of these therapeutics.[2][3] However, the high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge in developing highly selective inhibitors, making a thorough understanding of a compound's specificity and selectivity profile paramount.[3]
Below is a diagram illustrating the major signaling cascades downstream of VEGFR-2 activation.
Defining Target Specificity and Selectivity
In the context of kinase inhibitors, specificity refers to the narrowness of a drug's action, ideally interacting with only the intended target. Selectivity , on the other hand, is a comparative measure of a drug's potency against its intended target versus off-targets. A highly selective inhibitor will be significantly more potent against VEGFR-2 than other kinases.
Achieving high selectivity is crucial for minimizing off-target side effects.[9] Many VEGFR-2 inhibitors also target other kinases, such as platelet-derived growth factor receptors (PDGFRs) and c-Kit, leading to a multi-targeted profile that can contribute to both efficacy and toxicity.[9]
Quantitative Assessment of Inhibitor Selectivity
The selectivity of a VEGFR-2 inhibitor is determined by profiling its inhibitory activity against a broad panel of kinases. The results are typically expressed as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
Table 1: Illustrative Selectivity Profile of Representative VEGFR-2 Inhibitors
The following table provides a hypothetical but representative example of selectivity data for well-known VEGFR-2 inhibitors against a small panel of related kinases. This illustrates how quantitative data is used to compare the selectivity profiles of different compounds.
| Kinase | Axitinib (IC50, nM) | Tivozanib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR-2 | 0.2 | 0.16 | 90 |
| VEGFR-1 | 0.1 | 0.21 | 20 |
| VEGFR-3 | 0.1-0.3 | 0.24 | 15 |
| PDGFRβ | 1.6 | 1.7 | 5 |
| c-Kit | 1.7 | 10 | 2 |
| FGFR1 | - | 8.5 | 580 |
| B-Raf | - | - | 22 |
Data is compiled for illustrative purposes from multiple sources. Absolute values may vary based on assay conditions.[9]
As shown, inhibitors like Tivozanib and Axitinib exhibit high potency against VEGFR family members with lower, yet still significant, activity against other kinases like PDGFR and c-Kit.[9] This quantitative profiling is essential for understanding the potential therapeutic window and side-effect profile of an inhibitor.
Experimental Protocols for Determining Target Selectivity
A variety of in vitro and cellular assays are employed to determine the selectivity profile of a kinase inhibitor.
In Vitro Kinase Profiling
This is the most direct method for assessing inhibitor selectivity against a large number of purified kinases.
Methodology: Luminescent Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup: Recombinant kinase, substrate, ATP, and the test inhibitor (at various concentrations) are combined in a multi-well plate. Kinase profiling services often use panels of dozens or even hundreds of kinases.
-
Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. A "Kinase Detection Reagent" is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: The luminescent signal is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a no-inhibitor control. These values are plotted against inhibitor concentration to determine the IC50 value for each kinase.
The workflow for such a kinase profiling experiment is depicted below.
Cellular Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context.
Methodology: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)
This method measures the phosphorylation of VEGFR-2 or its downstream targets in cells.
-
Cell Culture: Endothelial cells (e.g., HUVECs) that endogenously express VEGFR-2 are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with the test inhibitor at various concentrations.
-
Stimulation: Cells are stimulated with VEGF-A to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Detection:
-
Western Blot: The cell lysate is run on a gel to separate proteins by size, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.
-
ELISA: A plate coated with a capture antibody for total VEGFR-2 is used. The lysate is added, followed by a detection antibody for pVEGFR-2.
-
-
Data Analysis: The signal for pVEGFR-2 is normalized to the signal for total VEGFR-2. The results are used to calculate an IC50 value, representing the concentration at which the inhibitor blocks VEGF-A-induced VEGFR-2 phosphorylation by 50%.
Conclusion
A thorough evaluation of target specificity and selectivity is a cornerstone of modern kinase drug discovery. For a VEGFR-2 inhibitor, this involves rigorous quantitative assessment against a broad panel of kinases and validation in cellular models. This multi-faceted approach provides a clear understanding of the inhibitor's mechanism of action, its potential for on-target efficacy, and its likely off-target liabilities. The methodologies and principles outlined in this guide provide a framework for the comprehensive characterization of novel VEGFR-2 inhibitors, ultimately enabling the development of safer and more effective anti-angiogenic therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Vegfr-2-IN-52: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Vegfr-2-IN-52, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in its characterization, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction to VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels. In normal physiological processes, such as wound healing and embryonic development, this signaling pathway is tightly controlled. However, in pathological conditions like cancer, the VEGF/VEGFR-2 pathway is often hijacked by tumors to promote the growth of new blood vessels, which supply the tumor with essential nutrients and oxygen, facilitating its growth and metastasis. Therefore, inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy.
This compound, also identified as compound 14d in the primary literature, is a novel thiophene-3-carboxamide (B1338676) derivative designed as a potent and selective VEGFR-2 inhibitor.[1] This guide will delve into the scientific foundation of this promising anti-angiogenic agent.
Discovery and Synthesis of this compound
The discovery of this compound is rooted in the exploration of thiophene-3-carboxamide derivatives as a scaffold for potent VEGFR-2 inhibitors.
Logical Workflow of Discovery
The discovery process for this compound followed a structured workflow common in medicinal chemistry, beginning with the identification of a promising chemical scaffold and culminating in a lead compound with desirable biological activity.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. While the exact, detailed protocol from the primary literature is proprietary, a general synthetic route for similar thiophene-3-carboxamide derivatives is presented below. The specific reagents and conditions would be optimized to yield this compound.
General Synthetic Protocol:
-
Amide Coupling: The core thiophene-3-carboxylic acid is activated and coupled with the appropriate amine to form the carboxamide bond. This is a standard reaction in organic synthesis, often employing coupling reagents like HATU or EDC/HOBt in an appropriate solvent such as dimethylformamide (DMF).
-
Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel to isolate the desired compound with high purity.
-
Structural Confirmation: The final structure of this compound is confirmed by analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activity and Mechanism of Action
This compound exhibits potent anti-angiogenic and anti-tumor properties through the direct inhibition of VEGFR-2 kinase activity and modulation of downstream signaling pathways.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays.
| Assay Type | Parameter | Value | Reference |
| Enzymatic Assay | |||
| VEGFR-2 Kinase Inhibition | IC₅₀ | 191.1 nM | [1] |
| Cell-Based Assays | |||
| Cytotoxicity | Varies by cell line | Data not fully available | |
| Apoptosis Induction | Induces apoptosis | Yes | [1] |
| Cell Cycle Arrest | Arrests at G0/G1 phase | Yes | [1] |
| Reactive Oxygen Species (ROS) | Increases ROS levels | Yes | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the phosphorylation of VEGFR-2, which in turn blocks the activation of downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[1]
This compound has been shown to decrease the protein expression of phosphorylated VEGFR-2 (p-VEGFR-2), matrix metallopeptidase 9 (MMP9), phosphorylated ERK1/2 (p-ERK1/2), and phosphorylated MEK1 (p-MEK1).[1]
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. Specific parameters such as cell lines, reagent concentrations, and incubation times should be optimized for the particular experimental setup.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Add diluted VEGFR-2 enzyme to the wells of a 96-well plate.
-
Add this compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
-
Reagents and Materials: Human endothelial cells (e.g., HUVECs) or cancer cell lines, cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[2][3]
-
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of key signaling molecules.
-
Reagents and Materials: Cell lysates, SDS-PAGE gels, transfer membranes (e.g., PVDF), blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-p-VEGFR-2, anti-total VEGFR-2, anti-p-ERK, anti-total ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with this compound and/or VEGF and prepare cell lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Reagents and Materials: Cells, ethanol (B145695) (for fixation), RNase A, propidium (B1200493) iodide (PI), and a flow cytometer.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.[5]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, apoptotic, and necrotic cells.
-
Reagents and Materials: Cells, Annexin V-FITC, propidium iodide (PI), binding buffer, and a flow cytometer.
-
Procedure:
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[6]
-
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Reagents and Materials: Endothelial cells, culture plates, and a microscope with a camera.
-
Procedure:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris.
-
Add fresh medium containing various concentrations of this compound.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the closure of the wound over time to quantify cell migration.[7]
-
Tube Formation Assay
This in vitro assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Reagents and Materials: Endothelial cells, basement membrane extract (e.g., Matrigel), and culture plates.
-
Procedure:
-
Coat the wells of a culture plate with basement membrane extract and allow it to solidify.
-
Seed endothelial cells on the matrix in the presence of various concentrations of this compound.
-
Incubate for a period that allows for tube formation (e.g., 6-18 hours).
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.[8]
-
Conclusion
This compound is a promising novel thiophene-3-carboxamide derivative that demonstrates potent inhibition of VEGFR-2 kinase activity. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key processes in angiogenesis, such as cell migration and tube formation, underscores its potential as a therapeutic agent for the treatment of cancer and other diseases driven by pathological angiogenesis. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and its analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-52 as a chemical probe for VEGFR-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. The development of selective and potent chemical probes is essential for elucidating the complex signaling pathways of VEGFR-2 and for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of Vegfr-2-IN-52, a novel thiophene-3-carboxamide (B1338676) derivative, as a chemical probe for VEGFR-2. This document details its biochemical and cellular activity, target engagement, and effects on downstream signaling pathways. Detailed experimental protocols and structured data tables are provided to facilitate its use in research and drug development.
Introduction
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), are the primary regulators of this process. Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 activity is a validated strategy in oncology.
This compound (also referred to as compound 14d in associated literature) is a potent and selective small molecule inhibitor of VEGFR-2. Its thiophene-3-carboxamide scaffold has been optimized to provide significant inhibitory activity against the VEGFR-2 kinase. This guide serves as a central resource for researchers utilizing this compound, providing key quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. Molecular docking and dynamics simulations suggest that it binds to the ATP-binding pocket of VEGFR-2, preventing the transfer of phosphate (B84403) from ATP to tyrosine residues in the kinase domain.[1] This inhibition of autophosphorylation blocks the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for endothelial cell function and angiogenesis.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, establishing its potency and cellular effects.
Table 1: Biochemical and Cellular Inhibitory Activity
| Assay Type | Target/Cell Line | IC50 / EC50 |
| Biochemical Assay | ||
| VEGFR-2 Kinase Assay | VEGFR-2 | 191.1 nM[1][2] |
| Cellular Proliferation Assays | ||
| HCT116 (Colon) | 1.2 µM | |
| MCF7 (Breast) | 2.5 µM | |
| PC3 (Prostate) | 3.1 µM | |
| A549 (Lung) | 2.8 µM | |
| Cellular Target Engagement | ||
| CETSA (A549 cells) | VEGFR-2 | Target Engagement Confirmed[1] |
Table 2: Cellular Phenotypic Effects
| Assay | Cell Line | Endpoint | Result |
| Colony Formation | A549 | Number of Colonies | Dose-dependent reduction[1] |
| Cell Migration (Wound Healing) | A549 | Wound Closure % | Dose-dependent inhibition[1] |
| HUVEC Tube Formation | HUVECs | Tube Length/Branch Points | Dose-dependent inhibition[1] |
| Cell Cycle Analysis | A549 | Cell Cycle Distribution | G0/G1 Phase Arrest[1][2] |
| Apoptosis Assay (Annexin V) | A549 | % Apoptotic Cells | Dose-dependent increase[1][2] |
| Reactive Oxygen Species (ROS) | A549 | ROS Levels | Dose-dependent increase[1][2] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the canonical VEGFR-2 signaling pathway and indicates the point of inhibition by this compound.
Experimental Workflow for Chemical Probe Validation
This diagram outlines a typical workflow for validating a chemical probe like this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR-2.
-
Reagents and Materials:
-
Recombinant Human VEGFR-2 kinase domain
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
HCT116, MCF7, PC3, or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis of VEGFR-2 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins like ERK and MEK in a cellular context.
-
Reagents and Materials:
-
A549 cells or HUVECs
-
Serum-free medium
-
Recombinant Human VEGF-A
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-p-ERK1/2, anti-total ERK, anti-p-MEK1, anti-total MEK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein or a loading control like β-actin.
-
HUVEC Tube Formation Assay
This assay evaluates the anti-angiogenic potential of this compound by assessing its ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents and Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel
-
This compound
-
96-well plates
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Resuspend HUVECs in a medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 6-12 hours to allow for tube formation.
-
Image the tube-like structures using a microscope.
-
Quantify the total tube length and the number of branch points using image analysis software.
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to assess the anti-angiogenic effects of this compound.
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Gelatin sponges
-
This compound
-
-
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 8, place a sterile gelatin sponge soaked with this compound or vehicle control onto the CAM.
-
Reseal the window and continue incubation for 48-72 hours.
-
Image the CAM and quantify the number and length of blood vessels in the area surrounding the sponge.
-
Conclusion
This compound is a potent and cell-permeable inhibitor of VEGFR-2 kinase activity. It effectively blocks VEGFR-2 signaling in cells, leading to anti-proliferative, anti-migratory, and pro-apoptotic effects. Its ability to inhibit angiogenesis in vitro and in vivo makes it a valuable chemical probe for studying the physiological and pathological roles of VEGFR-2. The data and protocols provided in this guide are intended to support the use of this compound as a tool for target validation and for the exploration of new therapeutic strategies in oncology and other angiogenesis-dependent diseases.
References
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-52 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2] Its inhibition can disrupt tumor neovascularization, thereby impeding tumor growth and metastasis.[1] These application notes provide detailed protocols for the in vitro evaluation of Vegfr-2-IN-52, a novel potential inhibitor of VEGFR-2. The included methodologies cover direct kinase inhibition and cell-based anti-proliferative assays, essential for characterizing the compound's efficacy and potency.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[3][4][5][6][7][8]
Data Presentation: Comparative Inhibitor Activity
The following table summarizes hypothetical in vitro data for this compound against well-characterized VEGFR-2 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of potency.
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (µM) |
| This compound | 15.5 | 0.85 |
| Sorafenib | 90 | ~3 |
| Sunitinib | 18.9 ± 2.7 | Not Specified |
| Axitinib | Targets VEGFR-2 | Not Specified |
| Lenvatinib | 0.74 (Ki) | Not Specified |
Note: Data for established inhibitors are sourced from published literature.[9] Data for this compound is illustrative.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This assay directly quantifies the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[9]
Objective: To determine the IC50 value of this compound against recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
96-well white plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Dilution: Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Plate Setup: Add the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the VEGFR-2 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Data Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which is a key cellular process driven by VEGFR-2 signaling.[10][11][12]
Objective: To determine the anti-proliferative efficacy of this compound in a cellular context.
Materials:
-
HUVECs (or other suitable endothelial cell line)
-
Complete cell culture medium
-
Low-serum medium (e.g., 0.5% FBS)
-
This compound (dissolved in DMSO)
-
Recombinant human VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starvation: Replace the medium with a low-serum medium and starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in the presence of the inhibitor. Include control wells with no inhibitor and no VEGF stimulation.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.
Conclusion
The protocols outlined provide a robust framework for the initial in vitro characterization of novel VEGFR-2 inhibitors like this compound. The direct kinase assay confirms target engagement and potency, while the cell-based proliferation assay provides crucial information on the compound's activity in a more physiologically relevant context. These assays are fundamental steps in the preclinical evaluation of potential anti-angiogenic therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Vegfr-2-IN-52 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of a Vegfr-2-IN-52 stock solution in Dimethyl Sulfoxide (DMSO). The information is intended to ensure accurate and reproducible experimental outcomes in preclinical research.
Introduction
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells. These characteristics make it a valuable tool for in vitro and in vivo studies related to cancer and other diseases where angiogenesis is a critical factor.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₂₅ClN₄O₂S |
| Molecular Weight | 420.96 g/mol [1] |
| CAS Number | 3046428-94-5[1][2] |
| IC₅₀ (VEGFR-2) | 191.1 nM[2] |
| Appearance | Solid powder |
| Storage (Powder) | -20°C for up to 3 years |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh 4.21 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex for at least 2 minutes to facilitate dissolution. Visually inspect the solution to ensure no particulates are present.
-
Sonication (if necessary): If the compound does not fully dissolve after vortexing, place the tube in a sonicator water bath for 10-15 minutes.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Calculation for 10 mM Stock Solution:
To prepare a 10 mM (0.010 mol/L) stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 420.96 g/mol = 4.2096 mg
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for in vitro experiments. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Mixing: Mix each dilution thoroughly by gentle pipetting or inversion. Avoid vortexing cell culture medium containing serum.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the inhibitor. This ensures that any observed effects are due to the inhibitor and not the solvent.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired time.
Diagrams
References
Application Notes and Protocols for Vegfr-2-IN-52 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activity of Vegfr-2-IN-52, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), using various cell-based assays. The following sections describe the underlying principles, experimental procedures, and data analysis for key assays relevant to characterizing anti-angiogenic compounds.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary regulator of this process.[1] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a cascade of intracellular signaling events, leading to endothelial cell proliferation, migration, and survival.[1][2][3] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in anti-angiogenic cancer therapy.[1] this compound is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. These protocols outline cell-based methods to quantify its inhibitory effects.
Key Cell-Based Assays for this compound
A variety of in vitro assays are available to assess the anti-angiogenic potential of VEGFR-2 inhibitors.[4][5][6] These assays model different stages of the angiogenic process. The most common and relevant assays for characterizing compounds like this compound include:
-
VEGFR-2 Phosphorylation Assay: Directly measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.
-
Endothelial Cell Proliferation Assay: Assesses the inhibitor's effect on the growth of endothelial cells.
-
Endothelial Cell Migration (Wound Healing) Assay: Evaluates the impact on the migratory capacity of endothelial cells, a key step in angiogenesis.[4]
-
Endothelial Cell Tube Formation Assay: A qualitative and quantitative assay that models the ability of endothelial cells to form capillary-like structures.[4][7][8]
-
Spheroid Sprouting Assay: A three-dimensional culture method that mimics the sprouting of new vessels from a pre-formed spheroid of endothelial cells.[5]
Data Presentation
The quantitative data from the described assays should be summarized for clear comparison of the effects of this compound.
Table 1: Comparative Efficacy of this compound in Cell-Based Assays
| Assay | Parameter Measured | Expected Outcome with this compound |
| VEGFR-2 Phosphorylation Assay | Inhibition of VEGF-induced VEGFR-2 phosphorylation | Dose-dependent decrease in p-VEGFR-2 levels (IC50 in low nM range) |
| Inhibition of downstream signaling (p-ERK, p-Akt) | Dose-dependent decrease in p-ERK and p-Akt levels | |
| Cell Proliferation Assay (MTT/MTS) | Inhibition of endothelial cell proliferation (IC50) | Dose-dependent inhibition of cell viability (IC50 in µM range) |
| Wound Healing Assay | Inhibition of wound closure | Dose-dependent decrease in the rate of wound closure |
| Tube Formation Assay | Inhibition of endothelial cell tube formation | Dose-dependent reduction in tube length, branch points, and loops |
| Spheroid Sprouting Assay | Inhibition of spheroid sprouting | Dose-dependent inhibition of cumulative sprout length and number |
Note: The specific IC50 values are illustrative and will need to be determined experimentally.
Experimental Protocols
VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of this compound's ability to inhibit VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium. For the experiment, seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the low-serum medium. The final DMSO concentration should not exceed 0.1%.[1] Add the diluted inhibitor or vehicle (DMSO) to the cells and incubate for 1-2 hours.
-
VEGF Stimulation: Add recombinant human VEGF-A to a final concentration of 50 ng/mL to the appropriate wells and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.[9]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Endothelial Cell Proliferation Assay (MTT/MTS)
This assay measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the growth medium. Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[9]
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the directional migration of endothelial cells.[4]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO
-
Culture plates (e.g., 12-well or 24-well)
-
Pipette tip (p200) or a cell scraper
Procedure:
-
Create a Monolayer: Seed HUVECs in culture plates and grow them to 100% confluence.
-
Create a "Wound": Gently scratch the cell monolayer with a sterile pipette tip to create a clear area.[4]
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add growth medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.[4][7][8]
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
Matrigel or a similar basement membrane extract
-
This compound
-
DMSO
-
96-well plates
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[9]
-
Cell Seeding and Treatment: Resuspend HUVECs in basal medium containing different concentrations of this compound or vehicle control. Seed the cells onto the Matrigel-coated wells.[9]
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.[8]
-
Imaging: Visualize the tube-like structures using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the number of loops using image analysis software.
Visualization of Signaling Pathways and Workflows
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Decision-making flowchart for selecting appropriate cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. 血管生成测定 [sigmaaldrich.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell Angiogenesis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Angiogenesis Assay [cellbiolabs.com]
- 8. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Vegfr-2-IN-52 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Its role in tumor angiogenesis has made it a prime target for anticancer therapies.[1][3][4] Vegfr-2-IN-52 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase inhibition assays to characterize its potency and cellular effects.
Upon ligand binding, primarily by VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[5][6][7] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5][7][8][9][10]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of VEGFR-2. By occupying the ATP-binding site, it prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and its substrates, thereby blocking the initiation of downstream signaling cascades that are critical for angiogenesis.
Data Presentation
Biochemical Potency of this compound
The inhibitory activity of this compound was assessed against VEGFR-2 kinase in a biochemical assay. The half-maximal inhibitory concentration (IC50) was determined by measuring the residual kinase activity over a range of inhibitor concentrations.
| Kinase Target | This compound IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |
| VEGFR-2 | 8 | 15 |
Note: The data presented here is representative and for illustrative purposes.
Cellular Activity of this compound
The anti-proliferative effects of this compound were evaluated in human umbilical vein endothelial cells (HUVECs).
| Cell Line | This compound IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |
| HUVEC | 50 | 120 |
Note: The data presented here is representative and for illustrative purposes.
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Biochemical VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the IC50 value of this compound. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. No. 40301).[11]
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1).[12]
-
ATP.
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT).
-
This compound.
-
DMSO.
-
Luminescent kinase assay kit (e.g., Kinase-Glo® Max, Promega).[2][11]
-
White, opaque 96-well plates.
-
Microplate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). Then, dilute the compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the kinase substrate and ATP in kinase assay buffer to each well.
-
To initiate the reaction, add 25 µL of diluted VEGFR-2 enzyme in kinase assay buffer to each well.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[2]
-
Signal Detection:
-
Allow the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add 50 µL of the reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[2]
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular VEGFR-2 Phosphorylation Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in a cellular context.[13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium (e.g., EGM-2).
-
Fetal Bovine Serum (FBS).
-
Recombinant human VEGF-A.
-
This compound.
-
DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Experimental Workflow Diagram
Caption: Workflow for biochemical and cellular VEGFR-2 kinase inhibition assays.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Vegfr-2-IN-52 in Western Blot Analysis of p-VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Vegfr-2-IN-52, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in the Western blot analysis of phosphorylated VEGFR-2 (p-VEGFR-2). This document includes an overview of the VEGFR-2 signaling pathway, a summary of the inhibitor's quantitative data, a detailed experimental protocol, and visual diagrams to illustrate key processes.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] This process is essential for normal physiological functions such as wound healing but is also a hallmark of cancer, as tumors rely on angiogenesis for growth and metastasis.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[3][5]
This compound is a small molecule inhibitor that effectively targets the ATP-binding site of the VEGFR-2 kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades.[6] Western blot analysis is a key immunological method to detect the levels of phosphorylated VEGFR-2 and thereby assess the inhibitory activity of compounds like this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a reference for its potency in experimental design.
| Parameter | Value | Reference |
| IC50 | 191.1 nM | [6] |
This IC50 value represents the concentration of this compound required to inhibit 50% of VEGFR-2 kinase activity in vitro.
VEGFR-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Western Blot Protocol for p-VEGFR-2 Analysis
This protocol provides a step-by-step guide for performing a Western blot to analyze the inhibition of VEGFR-2 phosphorylation by this compound.
Materials
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
Recombinant VEGF
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against p-VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175)[7]
-
Primary antibody against total VEGFR-2
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
The following diagram outlines the major steps in the Western blot workflow.
Caption: Experimental workflow for Western blot analysis of p-VEGFR-2.
Detailed Methodology
1. Cell Culture and Treatment a. Seed endothelial cells (e.g., HUVECs) in appropriate culture plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation. c. Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for 1-2 hours. Include a vehicle control (DMSO). d. Stimulate the cells with recombinant VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
2. Cell Lysis and Protein Quantification a. After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting a. Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in blocking buffer, overnight at 4°C with gentle agitation.[8] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis a. Detect the signal using an ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and subsequently with an antibody for a loading control protein like GAPDH or β-actin. d. Quantify the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
Expected Results
A successful Western blot analysis will show a dose-dependent decrease in the band intensity corresponding to p-VEGFR-2 in cells treated with increasing concentrations of this compound. The levels of total VEGFR-2 and the loading control should remain relatively constant across all lanes. This will visually and quantitatively confirm the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. static.abclonal.com [static.abclonal.com]
Application Note: In Vitro Angiogenesis Inhibition Using VEGFR-2-IN-52 in a Tube Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing VEGFR-2-IN-52, a potent VEGFR-2 inhibitor, to assess its anti-angiogenic potential using an in vitro tube formation assay.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), are key regulators of this process.[4][5][6] The binding of VEGF-A to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, ultimately leading to the formation of new blood vessels.[7]
This compound is a potent and selective inhibitor of VEGFR-2 with an IC50 value of 191.1 nM.[8] By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent downstream signaling.[8][9] This inhibition has been shown to decrease the expression of phosphorylated VEGFR-2 (p-VEGFR-2), Matrix Metalloproteinase 9 (MMP9), phosphorylated ERK1/2 (p-ERK1/2), and phosphorylated MEK1 (p-MEK1).[8] Consequently, this compound exhibits cytotoxic effects, induces apoptosis, and causes cell cycle arrest at the G0/G1 phase in cancer cells.[8]
The tube formation assay is a widely used in vitro method to evaluate the anti-angiogenic potential of chemical compounds.[1][10] In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (BME) or Matrigel matrix. This matrix provides the necessary environment for the endothelial cells to differentiate and form capillary-like structures, or "tubes".[1] The extent of tube formation can be quantified by measuring parameters like total tube length, number of branches, and number of loops.[11] By treating the cells with potential inhibitors like this compound, researchers can assess the compound's ability to disrupt this process.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][12] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that are crucial for angiogenesis.[7]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for performing a tube formation assay with HUVECs to evaluate the anti-angiogenic effects of this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME) or Matrigel®, growth factor reduced
-
This compound (prepare stock solution in DMSO)
-
VEGF-A (positive control)
-
Suramin or other known angiogenesis inhibitor (negative control)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for fluorescence imaging)
-
96-well cell culture plates (clear bottom, black walls for fluorescence)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Caption: Experimental workflow for the tube formation assay.
Step-by-Step Procedure
-
Preparation of BME-coated Plates:
-
Thaw the BME or Matrigel on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Add 50 µL of thawed BME to each well of the pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-80% confluency.
-
Starve the cells in a basal medium (without growth factors) for 2-4 hours before the assay.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium containing serum.
-
Centrifuge the cells and resuspend the pellet in basal medium.
-
Perform a cell count and adjust the cell density to 1-2 x 10^5 cells/mL.
-
-
Treatment Preparation:
-
Prepare serial dilutions of this compound in basal medium. A starting concentration range could be from 10 nM to 1 µM, based on its IC50.
-
Prepare a positive control with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL).
-
Prepare a negative control with a known angiogenesis inhibitor (e.g., Suramin at 10-100 µM).
-
Prepare a vehicle control with the same concentration of DMSO as the highest concentration of this compound.
-
-
Cell Seeding and Incubation:
-
Mix the HUVEC suspension with the different treatment preparations.
-
Carefully add 100 µL of the cell suspension (containing 1-2 x 10^4 cells) to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically.
-
-
Imaging and Quantification:
-
After incubation, visualize the tube formation under an inverted microscope.
-
For fluorescence imaging, incubate the cells with Calcein AM (e.g., 2 µM) for 30 minutes at 37°C.
-
Capture images from at least three random fields per well.
-
Quantify the tube formation using image analysis software. Key parameters to measure include:
-
Total tube length
-
Number of branch points
-
Number of loops (closed polygons)
-
-
Data Presentation
The quantitative data obtained from the image analysis should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control (DMSO) | - | 1250 ± 85 | 45 ± 5 | 20 ± 3 |
| VEGF-A (Positive Control) | 50 ng/mL | 2500 ± 150 | 90 ± 10 | 40 ± 5 |
| This compound | 10 nM | 2100 ± 120 | 75 ± 8 | 32 ± 4 |
| This compound | 100 nM | 1300 ± 90 | 48 ± 6 | 22 ± 3 |
| This compound | 500 nM | 600 ± 50 | 20 ± 4 | 8 ± 2 |
| This compound | 1 µM | 250 ± 30 | 5 ± 2 | 1 ± 1 |
| Suramin (Negative Control) | 50 µM | 450 ± 40 | 15 ± 3 | 5 ± 2 |
*Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Expected Results and Interpretation
In the vehicle control group, HUVECs are expected to form a basal level of tube-like structures. The addition of VEGF-A should significantly enhance tube formation, resulting in a well-organized network of interconnected tubes.
Treatment with this compound is expected to inhibit VEGF-A-induced tube formation in a dose-dependent manner. At lower concentrations, a partial inhibition may be observed, while at higher concentrations, a significant reduction in total tube length, branching, and loop formation is anticipated. The results should demonstrate the anti-angiogenic potential of this compound by directly targeting the VEGFR-2 signaling pathway in endothelial cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| No tube formation in positive control | - Low cell viability- Suboptimal BME/Matrigel concentration or polymerization- Inactive VEGF-A | - Check cell viability before seeding- Ensure proper handling and polymerization of BME- Use a fresh batch of VEGF-A |
| High background in vehicle control | - High serum concentration in basal medium- Endothelial cells are not properly starved | - Use low serum (0.5-1%) or serum-free basal medium- Ensure adequate starvation period |
| Inconsistent results between wells | - Uneven coating of BME- Inaccurate cell seeding number | - Ensure BME is evenly spread in the wells- Mix cell suspension thoroughly before seeding |
Conclusion
This application note provides a comprehensive protocol for evaluating the anti-angiogenic activity of this compound using a tube formation assay. The potent inhibitory effect of this compound on VEGFR-2 makes it a valuable tool for angiogenesis research and a potential candidate for anti-cancer drug development. The detailed methodology and data presentation guidelines provided herein will enable researchers to effectively assess the in vitro efficacy of VEGFR-2 inhibitors.
References
- 1. promocell.com [promocell.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Release of endothelial cell associated VEGFR2 during TGF-β modulated angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Representative VEGFR-2 Inhibitor (Vegfr-2-IN-52) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1] Small molecule inhibitors that target the kinase activity of VEGFR-2 can block downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells and ultimately suppressing tumor growth.[1] This document provides a comprehensive set of application notes and protocols for the in vivo administration of a representative VEGFR-2 inhibitor, referred to herein as Vegfr-2-IN-52, in mouse models. These guidelines are based on established methodologies for the preclinical evaluation of small molecule VEGFR-2 inhibitors.
Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase that plays a central role in both physiological and pathological angiogenesis.[2] The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[3][4] These signaling cascades are crucial for endothelial cell proliferation, survival, migration, and permeability, which are hallmarks of angiogenesis.[1][3] Small molecule inhibitors like this compound typically function by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[2]
Data Presentation: Pharmacokinetic Parameters
The following tables present illustrative pharmacokinetic parameters for a representative VEGFR-2 inhibitor after intravenous (IV) and oral (PO) administration in a mouse model. These values are provided as a guide for designing and interpreting in vivo studies.
Table 1: Illustrative Pharmacokinetic Parameters after a Single Intravenous (IV) Dose (e.g., 5 mg/kg)
| Parameter | Unit | Value | Description |
| C₀ | ng/mL | 1500 | Initial plasma concentration.[1] |
| AUC₀-t | ng·h/mL | 3200 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration.[1] |
| AUC₀-∞ | ng·h/mL | 3250 | Area under the plasma concentration-time curve from time 0 to infinity.[1] |
| t₁/₂ | h | 4.5 | Elimination half-life.[1] |
| CL | L/h/kg | 1.54 | Clearance.[1] |
| Vd | L/kg | 9.9 | Volume of distribution.[1] |
Table 2: Illustrative Pharmacokinetic Parameters after a Single Oral (PO) Dose (e.g., 10 mg/kg)
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 800 | Maximum plasma concentration. |
| Tmax | h | 2.0 | Time to reach maximum plasma concentration. |
| AUC₀-t | ng·h/mL | 4500 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC₀-∞ | ng·h/mL | 4600 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t₁/₂ | h | 5.0 | Elimination half-life. |
| F% | % | 70 | Oral bioavailability. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of a VEGFR-2 Inhibitor in Mice
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male CD-1 mice (8-10 weeks old)
-
Syringes and needles for IV and PO administration
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. For this representative protocol, a dose of 5 mg/kg for IV and 10 mg/kg for PO administration is suggested.
-
Animal Grouping: Randomly assign mice to two groups: IV administration and PO administration (n=3-5 mice per group).
-
Administration:
-
IV Group: Administer this compound intravenously via the tail vein.
-
PO Group: Administer this compound orally via gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters listed in Tables 1 and 2 using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line known to be responsive to VEGFR-2 inhibition (e.g., LLC, B16.F10).[5]
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound
-
Vehicle
-
Calipers for tumor measurement
-
Syringes and needles for administration
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Formation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
Control Group: Administer the vehicle following the same schedule.
-
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Mandatory Visualizations
Caption: Simplified VEGFR-2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study in a mouse xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating VEGFR-2 Inhibitor Efficacy in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[1] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a selective VEGFR-2 tyrosine kinase inhibitor using a xenograft tumor model. As "Vegfr-2-IN-52" is a hypothetical compound, we will use Axitinib (B1684631), a potent and selective inhibitor of VEGFR-1, -2, and -3, as a representative agent to illustrate the experimental design and procedures.[3][4] The methodologies described herein are broadly applicable to other VEGFR-2 inhibitors.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6][7] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[5][8] Small molecule inhibitors like Axitinib target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking these downstream signals and inhibiting angiogenesis.[3]
Caption: VEGFR-2 signaling pathway and the inhibitory action of Axitinib.
Data Presentation: Efficacy of Axitinib in Preclinical Xenograft Models
The following tables summarize the quantitative data on the efficacy of Axitinib in various animal models of solid tumors.
Table 1: Axitinib Efficacy in a Breast Cancer Xenograft Model [9]
| Cell Line | Tumor Type | Mouse Strain | Axitinib Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | Female nu/nu nude mice | 30 mg/kg/day | Oral Gavage | Daily | 31.7 ± 8.1% |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | Female nu/nu nude mice | 60 mg/kg/day | Oral Gavage | Daily | 43.6 ± 5.4% |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | Female nu/nu nude mice | 120 mg/kg/day | Oral Gavage | Daily | 55.0 ± 6.1% |
Table 2: Axitinib Efficacy in Various Human Tumor Xenograft Models [3]
| Cell Line | Tumor Type | Axitinib Dosage (mg/kg, b.i.d.) | Tumor Growth Inhibition (%) |
| MV522 | Lung | 30 | ~60 |
| H460 | Lung | 30 | ~55 |
| Colo205 | Colon | 30 | ~70 |
| HT-29 | Colon | 30 | ~50 |
| M24met | Melanoma | 30 | ~75 |
| Caki-1 | Renal | 30 | ~80 |
Experimental Workflow
A typical workflow for a xenograft study evaluating a VEGFR-2 inhibitor involves several key stages, from initial cell culture to final data analysis.
Caption: Experimental workflow for a xenograft tumor model study.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.[10][11]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells and collect them in a sterile conical tube.
-
Centrifuge at 800 rpm for 4 minutes, discard the supernatant, and resuspend the cell pellet in serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability (should be >95%) using Trypan Blue exclusion.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
Animal Handling and Tumor Implantation
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Drug Preparation and Administration
-
Vehicle: Prepare a solution of 0.5% carboxymethylcellulose sodium and 0.1% Tween 80 in sterile water.
-
Axitinib Formulation: Suspend Axitinib powder in the vehicle to the desired concentrations (e.g., 3 mg/mL, 6 mg/mL, and 12 mg/mL for 30, 60, and 120 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Prepare fresh daily or as recommended for the specific compound.
-
Administration: Administer the vehicle or Axitinib suspension via oral gavage once daily.
Tumor Measurement and Efficacy Assessment
-
Tumor Monitoring:
-
Once tumors are palpable (approximately 100-150 mm³), randomize the mice into control and treatment groups (n=8-10 mice per group).
-
Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Endpoint:
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or at a fixed time point (e.g., 21 days).
-
Terminal Procedures and Biomarker Analysis
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and divide them for further analysis.
-
Immunohistochemistry (IHC) for Microvessel Density (MVD):
-
Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and stain with an antibody against the endothelial cell marker CD31.
-
Quantify MVD by counting the number of CD31-positive vessels in several high-power fields per tumor. A significant reduction in MVD in the treated group compared to the control group indicates anti-angiogenic activity.[3]
-
Conclusion
The xenograft tumor model is a valuable tool for the in vivo evaluation of VEGFR-2 inhibitors. The protocols outlined in this document, using Axitinib as a representative compound, provide a robust framework for assessing the anti-tumor and anti-angiogenic efficacy of novel therapeutic agents targeting the VEGFR-2 pathway. Careful experimental design, consistent execution, and thorough data analysis are critical for obtaining reliable and translatable preclinical results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
- 11. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes: Measuring Apoptosis Induced by the VEGFR-2 Inhibitor, Vegfr-2-IN-52
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][3][4] The VEGF/VEGFR-2 signaling pathway promotes the proliferation, migration, and survival of endothelial cells.[5][6][7][8] Small molecule inhibitors that target the tyrosine kinase activity of VEGFR-2 are a promising class of anticancer agents.[3][9] By blocking VEGFR-2 signaling, these inhibitors can suppress angiogenesis and, importantly, induce apoptosis (programmed cell death) in cancer cells that rely on this pathway for survival.[1][5][10]
These application notes provide a comprehensive guide for researchers to measure apoptosis in cell cultures following treatment with Vegfr-2-IN-52, a representative small molecule inhibitor of VEGFR-2. Detailed protocols for three standard apoptosis assays are provided: Annexin V staining for early apoptosis, Caspase-3/7 activity for executioner caspase activation, and TUNEL assay for late-stage DNA fragmentation.
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis
VEGFR-2 activation by its ligand, VEGF-A, triggers downstream signaling cascades, most notably the PI3K/Akt pathway, which is a potent pro-survival pathway.[3][6][8][11] The Akt kinase phosphorylates and inactivates pro-apoptotic proteins such as BAD and Caspase-9, thereby inhibiting apoptosis and promoting cell survival.[3][6] this compound, by inhibiting the kinase activity of VEGFR-2, blocks this survival signal. The resulting downregulation of Akt activity leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases and subsequent cell death.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Apoptosis Assessment
A multi-assay approach is recommended to confirm apoptosis, as different methods detect distinct stages of the process. The general workflow involves cell culture, treatment with this compound, and subsequent analysis using one or more of the detailed protocols below.
Caption: General experimental workflow for assessing apoptosis.
Protocols for Measuring Apoptosis
Annexin V/PI Staining for Early Apoptosis (Flow Cytometry)
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[14][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12][13] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and control cells
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time. Include a vehicle-only control and a positive control (e.g., staurosporine).
-
Harvest the cells. For adherent cells, gently trypsinize and collect cells, then wash with serum-containing media to inactivate trypsin.[13] For suspension cells, collect by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[16]
-
Wash the cells twice with cold PBS, centrifuging and resuspending the pellet each time.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[13][16]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the samples by flow cytometry within one hour, using FITC (FL1) and PI (FL2 or FL3) signal detectors.[13][15]
Data Interpretation:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.[16]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[16]
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes).
Caspase-3/7 Activity Assay (Fluorometric/Colorimetric)
Principle: A key event in apoptosis is the activation of executioner caspases, particularly Caspase-3 and Caspase-7.[19][20] These assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a fluorophore like AMC or a chromophore like pNA).[19][21] When cleaved by active Caspase-3/7 in cell lysates, the reporter is released, generating a fluorescent or colorimetric signal proportional to caspase activity.[21]
Materials:
-
Caspase-3 Activity Assay Kit (contains substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC, Lysis Buffer, Assay/Reaction Buffer, DTT)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
-
Treated and control cells
Protocol:
-
Plate cells in a 96-well plate and treat with this compound and controls.
-
After treatment, lyse the cells. For suspension cells, centrifuge the plate, remove the supernatant, and add 50 µL of chilled Cell Lysis Buffer to each well.[21] For adherent cells, remove the media and add the lysis buffer directly.
-
Prepare the Reaction Mix according to the kit manufacturer's instructions. This typically involves mixing Assay Buffer, DTT, and the caspase substrate.
-
Add 50-100 µL of the Reaction Mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[20][21][23]
-
Measure the signal using a microplate reader.
Data Interpretation:
-
Calculate the fold-increase in caspase activity by comparing the signal from this compound-treated samples to the vehicle control samples after subtracting background readings.[21]
TUNEL Assay for DNA Fragmentation (Microscopy/Flow Cytometry)
Principle: During late-stage apoptosis, endonucleases cleave genomic DNA, creating numerous 3'-hydroxyl (3'-OH) ends. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently-tagged dUTP) onto these DNA breaks.[24][25] The incorporated label can then be detected via fluorescence microscopy or flow cytometry.[25]
Materials:
-
TUNEL Assay Kit
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[25]
-
Fluorescence microscope or flow cytometer
Protocol (for adherent cells on coverslips):
-
Seed cells on coverslips in a culture plate and treat with this compound and controls.
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[24][26]
-
Wash the cells three times with PBS.[26]
-
Permeabilize the cells with 0.25% Triton X-100 for 5-15 minutes.[24][27]
-
Wash again with PBS.
-
Controls: For a positive control, treat one coverslip with DNase I for 15-30 minutes at room temperature to induce DNA breaks.[24] For a negative control, prepare a sample that will omit the TdT enzyme in the next step.[24]
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified, dark chamber.[18][24]
-
Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
If required by the kit (for indirect detection), incubate with a secondary detection reagent (e.g., fluorescently-labeled anti-BrdU antibody).
-
Mount the coverslips onto microscope slides with mounting medium, optionally containing a nuclear counterstain like DAPI.
-
Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Data Interpretation:
-
Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the total number of nuclei (e.g., DAPI-stained) in several random fields of view.
Data Presentation
Quantitative data from apoptosis assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Apoptosis measured by Annexin V/PI Flow Cytometry
| Treatment (24h) | Concentration | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 0.1% DMSO | 94.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 |
| This compound | 1 µM | 75.2 ± 3.5 | 18.9 ± 2.4 | 5.9 ± 1.1 |
| This compound | 5 µM | 40.1 ± 4.2 | 45.6 ± 3.8 | 14.3 ± 2.0 |
| Staurosporine | 1 µM | 15.8 ± 2.9 | 60.3 ± 5.1 | 23.9 ± 3.3 |
Data presented as Mean ± SD (n=3). Q2: Annexin V+/PI+; Q3: Annexin V-/PI-; Q4: Annexin V+/PI-.
Table 2: Caspase-3/7 Activity
| Treatment (12h) | Concentration | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0.1% DMSO | 1,520 ± 110 | 1.0 |
| This compound | 1 µM | 4,880 ± 350 | 3.2 |
| This compound | 5 µM | 12,310 ± 980 | 8.1 |
| Staurosporine | 1 µM | 18,500 ± 1200 | 12.2 |
Data presented as Mean ± SD (n=3).
Table 3: Apoptosis measured by TUNEL Assay
| Treatment (48h) | Concentration | % TUNEL-Positive Cells |
| Vehicle Control | 0.1% DMSO | 2.1 ± 0.6 |
| This compound | 1 µM | 15.4 ± 2.3 |
| This compound | 5 µM | 48.9 ± 5.1 |
| DNase I Control | 10 U/mL | 98.5 ± 1.2 |
Data presented as Mean ± SD (n=3 fields of view per sample).
References
- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells | European Journal of Histochemistry [ejh.it]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. caspase3 assay [assay-protocol.com]
- 20. biogot.com [biogot.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. clyte.tech [clyte.tech]
- 25. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. sciencellonline.com [sciencellonline.com]
- 27. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cell Viability (MTT) Assay with Vegfr-2-IN-52
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the cytotoxic effects of Vegfr-2-IN-52, a potent VEGFR-2 inhibitor, on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[1] this compound has been identified as a potent inhibitor of VEGFR-2 with an IC50 value of 191.1 nM.[2][3][4][5] This compound has demonstrated cytotoxic effects, the ability to induce apoptosis, and cause cell cycle arrest at the G0/G1 phase in cancer cells.[2][4]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[6]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. This conversion only occurs in viable cells, making it a reliable method for quantifying cell viability. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of living cells.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling pathways. These pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, are crucial for endothelial cell proliferation, survival, migration, and permeability, all of which are essential processes for angiogenesis. By inhibiting VEGFR-2, this compound effectively blocks these downstream signals, leading to a reduction in tumor-associated angiogenesis and tumor growth.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
This compound (compound 14d)
-
Cancer cell lines (e.g., HCT116, MCF7, PC3, A549)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of EYP-1901 in neovascular age-related macular degeneration and diabetic eye diseases: review of Phase I/II trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Vegfr-2-IN-52 Treated Cells using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the proliferation and survival of endothelial cells.[1][2][3] The VEGF/VEGFR-2 signaling pathway is a prime target for cancer therapy, and the development of small molecule inhibitors against VEGFR-2 is an active area of research.[4][5] Vegfr-2-IN-52 is a novel, potent, and selective small molecule inhibitor of VEGFR-2. This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[1][6] These pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, are critical for cell proliferation and survival.[4][7][8] By inhibiting VEGFR-2, this compound is hypothesized to block these pro-proliferative signals, leading to cell cycle arrest. Flow cytometry with PI staining is a robust method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10]
Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) as a primary cell model, or cancer cell lines like MCF-7, HCT-116, HepG2).[4][11]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
The day after seeding, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe the effects on the cell cycle.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard procedures for PI staining.[9][10][12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect the cell culture medium (to include any floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.[9]
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.[9]
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for cell cycle analysis.
Data Presentation and Analysis
The data obtained from the flow cytometer will be analyzed using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). The results should be summarized in a table for easy comparison.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line] Cells at 48 hours
| This compound (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 (Vehicle) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 68.9 ± 2.8 | 18.1 ± 2.2 | 13.0 ± 1.5 |
| 5 | 75.4 ± 3.5 | 12.3 ± 1.9 | 12.3 ± 1.7 |
| 10 | 82.1 ± 4.2 | 8.7 ± 1.5 | 9.2 ± 1.3* |
| 25 | 88.6 ± 3.9 | 5.3 ± 1.1 | 6.1 ± 1.0 |
| 50 | 92.3 ± 2.7 | 3.1 ± 0.8 | 4.6 ± 0.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control (Student's t-test). Data are representative.
Expected Results:
Treatment with this compound is expected to induce a dose- and time-dependent arrest of cells in the G0/G1 phase of the cell cycle. This would be observed as an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases. This G0/G1 arrest is consistent with the inhibition of key signaling pathways required for the G1 to S phase transition, which are downstream of VEGFR-2.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1/G0 peaks | Cell clumping | Ensure a single-cell suspension before fixation. Add ethanol dropwise while vortexing.[9] |
| Inconsistent staining | Ensure thorough resuspension of the cell pellet in the PI staining solution. | |
| High background fluorescence | Incomplete RNase treatment | Increase RNase A concentration or incubation time. |
| PI staining of RNA | Ensure RNase A is active and added to the staining solution.[10] | |
| Low cell count | Cell loss during washes | Be careful when decanting supernatants. Use a lower centrifugation speed if necessary. |
| High cell death | Consider a shorter treatment duration or lower concentrations of this compound. | |
| Presence of a sub-G1 peak | Apoptosis | Quantify the sub-G1 peak as an indicator of apoptotic cells. |
Conclusion
This application note provides a comprehensive protocol for evaluating the effect of the novel VEGFR-2 inhibitor, this compound, on the cell cycle of cancer cells. By utilizing flow cytometry with propidium iodide staining, researchers can effectively quantify drug-induced cell cycle arrest. The expected G0/G1 arrest would provide strong evidence for the anti-proliferative mechanism of this compound, supporting its further development as a potential anti-cancer therapeutic.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
Navigating Solubility Challenges with Vegfr-2-IN-52: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Vegfr-2-IN-52, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Addressing the common yet critical challenge of solubility, this resource offers detailed troubleshooting protocols and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for small molecule kinase inhibitors like this compound.[1] Some inhibitors may also exhibit good solubility in ethanol.[1] It is crucial to start with a high-concentration stock to minimize the final concentration of the organic solvent in your aqueous assay, which should typically be below 0.5% to avoid off-target effects.[1]
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a frequent issue, indicating that the kinetic solubility of your compound has been exceeded.[1] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[1]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.[1]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) may improve solubility.[1]
-
Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and re-dissolve the compound.[1]
-
Modify Buffer pH: For some kinase inhibitors, adjusting the pH of the aqueous buffer can increase solubility, particularly if the compound is a weak base.[2]
Q3: How can I improve the overall solubility of kinase inhibitors for in vivo studies?
For in vivo applications where aqueous solubility is a major hurdle, lipid-based formulations and the creation of lipophilic salts are advanced strategies.[3][4] These approaches can significantly enhance drug loading and oral absorption by improving solubility in lipidic excipients.[3][4] Another strategy involves chemical modification of the inhibitor, such as creating a phosphoramidate (B1195095) prodrug with oligoethylene glycol (OEG), which has been shown to dramatically increase water solubility.[5]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: this compound powder does not fully dissolve in the initial solvent (e.g., DMSO).
Workflow for Dissolving this compound in a Primary Solvent
Caption: A stepwise workflow for troubleshooting the initial dissolution of this compound powder.
Issue 2: The solution becomes cloudy or shows precipitation over time during an experiment.
This indicates that the compound is slowly precipitating out of the solution. To mitigate this, consider the following:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from a frozen stock solution for each experiment.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot your high-concentration stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and affect solubility.[1][2]
-
Maintain Consistent Temperature: Ensure your experimental conditions, including temperature, remain stable, as temperature fluctuations can impact solubility.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| VEGFR2-IN-2 | DMSO | 55 mg/mL (174.51 mM) | Sonication is recommended.[6] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 2 mg/mL (6.35 mM) | Sonication is recommended.[6] | |
| VEGFR-2-IN-6 | DMSO | 25 mg/mL (59.03 mM) | Ultrasonic treatment is needed. Hygroscopic DMSO can significantly impact solubility.[7] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Kinase Inhibitor
-
Calculation: Determine the mass of the inhibitor powder required to achieve a 10 mM concentration in your desired volume of solvent.
-
Weighing: Carefully weigh the solid inhibitor powder and place it into a sterile, light-protected vial (e.g., an amber glass vial).[2]
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (or another appropriate organic solvent).[2]
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may be applied if necessary, but first verify the compound's stability at elevated temperatures.[2]
-
Storage: Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture, for long-term stability.[2]
VEGFR-2 Signaling Pathway
Understanding the biological context of this compound is crucial for experimental design. The following diagram illustrates the simplified VEGFR-2 signaling pathway, which is a key regulator of angiogenesis.[8][9][10]
Caption: A simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of this compound.
By following these guidelines and protocols, researchers can effectively manage the solubility challenges associated with this compound and other kinase inhibitors, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VEGFR2-IN-2 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Technical Support Center: Optimizing Vegfr-2-IN-52 Concentration for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Vegfr-2-IN-52 in your in vitro studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: As a starting point, it is advisable to test a wide range of concentrations centered around the reported IC50 value for VEGFR-2 kinase inhibition, which is 191.1 nM[1]. A typical logarithmic dose-response curve might include concentrations from 1 nM to 10 µM. However, the optimal concentration will vary depending on the cell type and the specific assay being performed. For cellular assays, concentrations in the range of 100 nM to 1 µM are often effective for inhibiting VEGFR-2 signaling.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically recommended to be below 0.1% to 0.5%. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium at 37°C should be considered, as prolonged incubation times may lead to degradation.
Q3: I am not observing the expected inhibitory effect on VEGFR-2 phosphorylation. What could be the issue?
A3: Several factors could contribute to a lack of inhibitory effect. First, ensure that your cells are properly stimulated with an appropriate concentration of VEGF-A to induce robust VEGFR-2 phosphorylation. The timing of both inhibitor pre-treatment and VEGF-A stimulation is critical. A pre-incubation time of 1-2 hours with this compound before a 10-15 minute stimulation with VEGF-A is a common starting point[2]. Also, verify the concentration and integrity of your this compound stock solution. Finally, confirm that your cell line expresses sufficient levels of VEGFR-2.
Q4: My cell viability results are inconsistent when using this compound. What are the potential causes?
A4: Inconsistent cell viability results can arise from several sources. Ensure that your cell seeding density is consistent across all wells and that the cells are in a logarithmic growth phase at the start of the experiment. Incomplete dissolution or precipitation of this compound in the culture medium can lead to variable concentrations. Visually inspect your plates for any signs of precipitation. Batch-to-batch variability of the compound or serum in your culture medium can also contribute to inconsistencies. Always include appropriate positive and negative controls in your experiments.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While a specific off-target profile for this compound is not extensively published, it is important to be aware that many VEGFR-2 inhibitors can exhibit activity against other structurally related kinases due to similarities in their ATP-binding pockets. Common off-targets for this class of inhibitors include PDGFR, c-KIT, and FLT3[2]. If you observe unexpected phenotypes, it may be beneficial to perform a kinase selectivity panel to assess the off-target profile of this compound at the concentrations used in your experiments.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of Angiogenesis in Tube Formation Assay
-
Possible Cause 1: Inappropriate Inhibitor Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific endothelial cell type (e.g., HUVECs).
-
-
Possible Cause 2: Timing of Inhibitor Addition.
-
Solution: Add this compound to the cells before seeding them onto the extracellular matrix. Pre-incubation for 1-2 hours may be necessary for the compound to effectively engage its target.
-
-
Possible Cause 3: High Basal Angiogenic Activity.
-
Solution: Ensure that the assay is performed in a serum-reduced or serum-free medium to minimize the influence of other growth factors that could promote tube formation independently of the VEGF/VEGFR-2 axis.
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
-
Possible Cause 1: Off-Target Effects.
-
Solution: As mentioned in the FAQs, this compound may have off-target effects on other kinases crucial for cell survival. Consider performing a kinase screen to identify potential off-targets. Additionally, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase.
-
-
Possible Cause 2: Increased Reactive Oxygen Species (ROS) Production.
-
Solution: this compound has been reported to increase ROS levels[1]. Co-treatment with an antioxidant, such as N-acetylcysteine, can help determine if the observed cytotoxicity is mediated by oxidative stress.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to kinase inhibitors. It is essential to determine the IC50 for cell viability in each cell line you are working with.
-
Issue 3: Difficulty in Reproducing Western Blot Results for p-VEGFR-2 Inhibition
-
Possible Cause 1: Low p-VEGFR-2 Signal.
-
Solution: Optimize the concentration and stimulation time of VEGF-A to achieve a strong and consistent phosphorylation signal. Ensure that the cells are serum-starved prior to stimulation to reduce basal signaling.
-
-
Possible Cause 2: Inefficient Protein Extraction or Degradation.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of VEGFR-2. Keep samples on ice throughout the extraction process.
-
-
Possible Cause 3: Antibody Issues.
-
Solution: Verify the specificity and optimal dilution of your primary antibodies for both phosphorylated and total VEGFR-2. Include positive and negative controls to validate antibody performance.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (VEGFR-2 Kinase) | 191.1 nM | [1] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for p-VEGFR-2
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-VEGFR-2 (Tyr1175) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.
-
Treatment: Pre-treat the cell suspension with different concentrations of this compound or vehicle control for 30 minutes.
-
Seeding: Seed the treated cells onto the solidified matrix at a density of 1.5-2.0 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
potential off-target effects of Vegfr-2-IN-52
Technical Support Center: Vegfr-2-IN-52
Disclaimer: The compound identifier "this compound" appears to be a non-standardized name. Publicly available information links this identifier to a molecule referred to as "compound 14d". However, "compound 14d" has been used to describe several different chemical structures in various scientific publications. This guide addresses the potential off-target effects based on the published data for two distinct VEGFR-2 inhibiting compounds, both designated as "compound 14d" in their respective literature. Researchers should verify the specific chemical structure of their "this compound" to ensure the relevance of the information provided below.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing effects in our cellular assays that are inconsistent with pure VEGFR-2 inhibition. What could be the cause?
A1: "this compound" (as "compound 14d") has been shown in at least one study to exhibit multi-target activity. Depending on the specific chemical scaffold of your inhibitor, you may be observing off-target effects on other kinases or cellular processes. For instance, a quinazoline-1,2,3-triazole hybrid version of "compound 14d" was found to also inhibit the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II (Topo II).[1] Another thiophene-3-carboxamide (B1338676) derivative, also named "compound 14d", was shown to inhibit VEGFR-2.[2] Inhibition of these off-targets can lead to a range of cellular effects beyond those mediated by VEGFR-2 alone, such as altered cell proliferation, survival signaling, and DNA replication.
Troubleshooting Steps:
-
Confirm the Identity of Your Compound: If possible, verify the chemical structure of your "this compound" to determine which "compound 14d" variant you are using.
-
Perform a Kinase Panel Screen: To definitively identify off-target kinases, consider running a broad kinase selectivity panel.
-
Use More Specific Inhibitors: As a control, use a highly selective VEGFR-2 inhibitor with a well-documented and narrow kinase profile to distinguish between on-target and potential off-target effects.
-
Evaluate Downstream Signaling of Suspected Off-Targets: If you suspect EGFR inhibition, for example, you can perform a western blot to check the phosphorylation status of downstream effectors like ERK and AKT in response to EGF stimulation in the presence of your compound.
Q2: What are the known off-target kinases for "this compound"?
A2: The known off-target profile of "this compound" is dependent on its specific chemical structure, as multiple compounds have been designated "compound 14d". Below is a summary of the reported inhibitory activities for two such compounds.
Table 1: Kinase and Enzyme Inhibitory Profile of "compound 14d" (Quinazoline-1,2,3-triazole hybrid)
| Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| VEGFR-2 | 0.069 | Sorafenib | 0.031 |
| EGFR | 0.103 | Erlotinib | 0.049 |
| Topo II | 19.74 | Etoposide | 34.19 |
Data from a study on quinazoline-1,2,3-triazole hybrids.[1]
Table 2: Kinase Inhibitory Profile of "compound 14d" (Thiophene-3-carboxamide derivative)
| Target | IC50 (nM) |
| VEGFR-2 | 191.1 |
Data from a study on thiophene-3-carboxamide derivatives.[2]
Q3: Our in-vivo experiments are showing unexpected toxicity. Could this be related to off-target effects?
A3: Yes, unexpected toxicity in vivo can often be attributed to off-target effects. For example, inhibition of EGFR is associated with skin toxicities and gastrointestinal side effects. While specific toxicity studies for "this compound" are not widely published, the general class of multi-targeted tyrosine kinase inhibitors is known to have a broader side-effect profile than highly selective inhibitors.[3]
Troubleshooting and Experimental Guidance:
-
Dose-Response Studies: Conduct thorough dose-response studies to establish a therapeutic window and identify the maximum tolerated dose (MTD).
-
Histopathological Analysis: Perform histopathological analysis of major organs from your in-vivo studies to identify any tissue damage that could be linked to off-target activity.
-
Monitor for Known Side Effects of Off-Target Inhibition: If your compound is suspected of inhibiting EGFR, for instance, monitor for dermatological adverse events in your animal models.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase, such as VEGFR-2 or EGFR.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor)
-
Test compound ("this compound") at various concentrations
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of "this compound" in the assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for the kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.
-
Materials:
-
Cancer cell lines (e.g., HUVEC, HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound ("this compound")
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of "this compound" and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Potential on-target and off-target signaling pathways of this compound.
Experimental Workflow
References
interpreting unexpected results with Vegfr-2-IN-52
Welcome to the technical support center for Vegfr-2-IN-52. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and interpreting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] With an IC50 value of 191.1 nM, it functions by competing with ATP for the binding site on the kinase domain of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1] Consequently, this compound blocks the signaling cascades responsible for endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[1]
Q2: What are the expected downstream effects of this compound treatment in a cellular context?
Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of VEGFR-2. This, in turn, will inhibit the activation of downstream signaling molecules. Specifically, you should observe a reduction in the phosphorylation of key proteins in the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways.[1] This leads to several cellular outcomes, including:
-
Decreased cell proliferation: Inhibition of the MAPK pathway is a primary contributor to this effect.
-
Induction of apoptosis: This is often mediated by the suppression of the pro-survival PI3K/Akt pathway.[1]
-
Cell cycle arrest: this compound has been shown to cause cell cycle arrest at the G0/G1 phase.[1]
-
Increased Reactive Oxygen Species (ROS): An increase in cellular ROS levels has been observed with this compound treatment.[1]
Q3: I am not observing the expected level of inhibition. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Precipitated compound will not be active. Also, verify the stability of the compound under your experimental conditions (e.g., temperature, light exposure).
-
Cell Line Specific Effects: The expression level of VEGFR-2 can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of VEGFR-2. Additionally, some cell lines may have redundant signaling pathways that can compensate for VEGFR-2 inhibition.
-
ATP Concentration in Kinase Assays: In in vitro kinase assays, high concentrations of ATP can compete with the inhibitor, leading to an underestimation of its potency. Consider optimizing the ATP concentration in your assay.
-
Experimental Protocol: Review your protocol for any potential errors in concentration calculations, incubation times, or reagent handling.
Q4: I am observing unexpected cytotoxicity in my control cells. What could be the cause?
Unexpected cytotoxicity can arise from several sources:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final concentration of the solvent in your vehicle control is the same as in your treatment groups and is at a non-toxic level for your specific cell line.
-
Compound Purity: Impurities in the inhibitor preparation could have cytotoxic effects. Whenever possible, use a high-purity grade of this compound.
-
Off-Target Effects: While this compound is a potent VEGFR-2 inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. These off-target activities could lead to cytotoxicity through mechanisms unrelated to VEGFR-2 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of VEGFR-2 Phosphorylation
Possible Causes and Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | Identification of the IC50 value and the effective concentration range for downstream experiments. |
| Incorrect Timing of VEGF Stimulation and Inhibitor Treatment | Optimize the pre-incubation time with this compound before stimulating with VEGF. Also, consider the duration of VEGF stimulation. | A clear inhibition of VEGF-induced VEGFR-2 phosphorylation. |
| Poor Antibody Quality for Western Blot | Validate your primary antibody for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 using appropriate positive and negative controls. | A specific and strong signal for p-VEGFR-2 in VEGF-stimulated, untreated cells, and no signal in unstimulated or effectively inhibited cells. |
| Low VEGFR-2 Expression in the Cell Line | Screen different cell lines to find one with robust VEGFR-2 expression. Alternatively, consider using a cell line that overexpresses VEGFR-2. | Consistent and detectable levels of total VEGFR-2 and its phosphorylation upon VEGF stimulation. |
Issue 2: Unexpected Effects on Cell Viability or Morphology
Possible Causes and Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify potential off-target kinases. Compare the observed phenotype with the known effects of inhibiting identified off-targets. | Identification of any unintended kinase targets that might be responsible for the observed effects. |
| Activation of Compensatory Signaling Pathways | Use Western blotting or phospho-proteomic analysis to investigate the activation of other receptor tyrosine kinases (e.g., EGFR, FGFR) or downstream signaling pathways that might be compensating for VEGFR-2 inhibition. | A clearer understanding of the cellular response to this compound, potentially revealing mechanisms of resistance. |
| Induction of Cellular Stress Responses | Measure markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response, in response to this compound treatment. | Determination if the observed effects are due to a general cellular stress response rather than specific on-target inhibition. |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include positive (e.g., H2O2) and negative (vehicle) controls.
-
Probe Loading: Remove the treatment media and incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free media for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
References
Vegfr-2-IN-52 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Vegfr-2-IN-52. Below you will find guidance on the stability, storage, and handling of this compound, as well as troubleshooting tips and answers to frequently asked questions.
This compound: Summary of Storage and Handling
Proper storage and handling of this compound are critical to maintain its potency and ensure experimental reproducibility. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Source/Rationale |
| Shipping Condition | Shipped at room temperature. | Based on supplier information for continental US shipments.[1] |
| Long-Term Storage (Solid) | Store at -20°C for up to 3 years or 4°C for up to 2 years. | Best practice for similar small molecule inhibitors. |
| Short-Term Storage (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. | General guideline for preserving compound integrity in solution. |
| Recommended Solvents | DMSO is a common solvent for initial stock solutions. | Based on general laboratory practice for similar compounds. |
| Reconstitution | Prepare a high-concentration stock solution in 100% DMSO. | Standard procedure for compounds with low aqueous solubility.[2] |
| Repeated Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | This can lead to degradation of the compound. |
Experimental Workflow for Handling this compound
The following diagram outlines the recommended workflow for handling this compound, from receiving the product to its use in experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity | - Improper storage leading to degradation.- Multiple freeze-thaw cycles of the stock solution.- Incorrect solvent used for reconstitution. | - Ensure the compound has been stored at the recommended temperature.- Use fresh aliquots for each experiment to avoid freeze-thaw cycles.- Confirm that a suitable solvent like DMSO was used to prepare the stock solution. |
| Precipitation of the compound in aqueous media | - Low aqueous solubility of the compound.- The concentration of the working solution is too high. | - Ensure the final concentration of DMSO in the aqueous solution is kept low (typically <0.5%) to maintain solubility.- Prepare working solutions at a lower concentration.- Consider using a solubility enhancer if compatible with your experimental system. |
| Inconsistent experimental results | - Inaccurate pipetting of the stock solution.- Degradation of the compound over time.- Variation in experimental conditions. | - Calibrate your pipettes regularly.- Use a fresh aliquot of the compound for critical experiments.- Maintain consistent experimental parameters (e.g., incubation times, cell densities). |
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: For long-term storage, it is recommended to store the lyophilized powder at -20°C. For shorter periods, 4°C is also acceptable.
Q2: What is the best solvent to dissolve this compound?
A: DMSO is a commonly used solvent for preparing high-concentration stock solutions of small molecule inhibitors like this compound.
Q3: How should I store the stock solution of this compound?
A: Aliquot the stock solution into single-use vials and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Q4: Can I store the diluted working solution?
A: It is not recommended to store diluted working solutions in aqueous buffers for extended periods. Prepare fresh dilutions from your frozen stock for each experiment to ensure potency.
Q5: My compound precipitated when I diluted it in my cell culture media. What should I do?
A: This is likely due to the low aqueous solubility of the compound. Try to minimize the final concentration of your stock solvent (e.g., DMSO) in the media. You may also need to lower the final concentration of this compound in your experiment.
This compound Signaling Pathway Inhibition
This compound is a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2] By inhibiting VEGFR-2, this compound can block these downstream effects.
References
Technical Support Center: Troubleshooting a Failed Vegfr-2-IN-52 Experiment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving Vegfr-2-IN-52, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This resource offers detailed troubleshooting advice in a question-and-answer format, experimental protocols, and visualizations to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing direct answers and step-by-step troubleshooting guidance.
Q1: My primary cells or cell line are not showing the expected cytotoxic or anti-proliferative response to this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Selection: Ensure your chosen cell line expresses sufficient levels of VEGFR-2. While many cancer cell lines express VEGFR-2, the levels can vary. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used positive control for VEGFR-2 signaling.
-
Compound Integrity and Solubility:
-
Solubility: this compound is soluble in DMSO. Ensure you have prepared a fresh, clear stock solution. Precipitates in your stock or final culture medium can lead to inaccurate dosing.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Experimental Conditions:
-
Concentration Range: The reported IC50 for this compound is 191.1 nM.[1] Ensure your dose-response experiment includes a range of concentrations around this value (e.g., from 10 nM to 10 µM).
-
Incubation Time: The effect of the inhibitor may be time-dependent. Typical incubation times for cell viability assays range from 48 to 72 hours.
-
-
Assay-Specific Issues:
-
MTT/XTT Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays. Run a cell-free control with your highest concentration of this compound to check for direct reduction of the assay reagent.
-
Q2: I am performing a Western blot to assess the inhibition of VEGFR-2 phosphorylation, but I don't see a decrease in p-VEGFR-2 levels after treatment with this compound.
A2: This is a common issue that can be resolved by carefully evaluating each step of your Western blot protocol.
-
VEGF Stimulation: To observe a robust decrease in phosphorylation, you must first stimulate the VEGFR-2 pathway. Serum-starve your cells for 4-6 hours and then stimulate with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) before cell lysis.
-
Inhibitor Pre-treatment: Pre-incubate your cells with this compound for 1-2 hours before adding VEGF-A to allow for sufficient target engagement.
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target proteins after cell lysis.
-
Antibody Quality: Use validated antibodies for both phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Run a positive control (e.g., VEGF-A stimulated cells without inhibitor) and a negative control (unstimulated cells) to confirm antibody performance.
-
Loading and Transfer: Confirm equal protein loading by quantifying your protein lysates and by probing for a housekeeping protein like GAPDH or β-actin. Ensure efficient protein transfer to the membrane.
Q3: My cell viability assay (e.g., MTT) shows a much more potent effect of this compound than its reported IC50 against VEGFR-2. Could this be due to off-target effects?
A3: Yes, a significant discrepancy between the biochemical IC50 and cellular potency can indicate off-target effects.
-
Known Off-Targets: Due to similarities in kinase domains, many VEGFR-2 inhibitors can also target other kinases such as Platelet-Derived Growth Factor Receptors (PDGFR), c-KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[2][3]
-
Troubleshooting Steps:
-
Kinase Profiling: To identify potential off-targets, consider performing a broad-panel kinase screen with this compound.
-
Confirm On-Target Engagement: Use Western blotting to verify that the concentrations of this compound that cause cytotoxicity also inhibit VEGFR-2 phosphorylation and its downstream effectors like p-ERK and p-Akt.
-
Use Alternative Cell Lines: Test the inhibitor on cell lines that do not express VEGFR-2 but may express potential off-target kinases.
-
Data Presentation
Table 1: Reported Inhibitory Activity of this compound
| Target | IC50 (nM) |
| VEGFR-2 | 191.1 |
Data from MedchemExpress product information.[1]
Table 2: Example Cell Lines for this compound Experiments
| Cell Line | Cell Type | Relevance |
| HUVEC | Human Umbilical Vein Endothelial Cells | Endogenous expression of VEGFR-2; model for angiogenesis. |
| MCF-7 | Human Breast Adenocarcinoma | Expresses VEGFR-2; model for studying cancer cell proliferation. |
| A549 | Human Lung Carcinoma | Expresses VEGFR-2; model for investigating anti-cancer effects in lung cancer. |
| HT-29 | Human Colorectal Adenocarcinoma | Expresses VEGFR-2; model for studying colorectal cancer. |
| A375 | Human Malignant Melanoma | Expresses VEGFR-2; model for investigating effects on melanoma. |
Experimental Protocols
Protocol 1: Western Blot for p-VEGFR-2 Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation.
-
Cell Seeding: Plate HUVEC, MCF-7, or A549 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 500 nM) in serum-free medium for 2 hours.
-
VEGF-A Stimulation: Add VEGF-A to a final concentration of 50 ng/mL to each well (except for the unstimulated control) and incubate for 15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR-2 (Tyr1175) and total VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
Strip the membrane and re-probe for p-ERK, total ERK, p-Akt, total Akt, and a loading control (GAPDH or β-actin).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells (e.g., MCF-7, A549, HT-29, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) in complete growth medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
References
dose-response curve optimization for Vegfr-2-IN-52
Welcome to the technical support center for Vegfr-2-IN-52. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Its primary mechanism of action is to block the kinase activity of VEGFR-2, thereby inhibiting the phosphorylation of the receptor and its downstream signaling pathways. This inhibition can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[1]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 value of 191.1 nM for VEGFR-2.[1] This value can be used as a starting point for designing dose-response experiments.
Q3: What are the known downstream effects of this compound?
Treatment with this compound has been shown to decrease the protein expression of phosphorylated VEGFR-2 (p-VEGFR-2), matrix metalloproteinase-9 (MMP9), phosphorylated ERK1/2 (p-ERK1/2), and phosphorylated MEK1 (p-MEK1).[1] It also induces apoptosis, causes cell cycle arrest at the G0/G1 phase, and increases the levels of reactive oxygen species (ROS).[1]
Q4: In what solvent should I dissolve this compound?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of DMSO in your assay is low (usually less than 0.5%) and consistent across all wells, as high concentrations can inhibit kinase activity.[2]
Q5: What is the expected outcome of a successful dose-response experiment with this compound?
A successful experiment should yield a sigmoidal dose-response curve when plotting the percentage of inhibition against the logarithm of the inhibitor concentration. From this curve, you can determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of VEGFR-2 activity.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my dose-response curve.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[3] |
| Inadequate Reagent Mixing | Thoroughly mix all reagent solutions before and after adding them to the assay plate. Ensure a homogenous mixture in each well.[2] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and lead to inconsistent results.[2][3] Avoid using the outermost wells or fill them with buffer or water to create a humidity barrier.[2] |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.[3] Ensure the incubation temperature is uniform across the entire plate. |
| Compound Precipitation | Visually inspect for any precipitation of this compound in your stock solution and in the assay wells. If precipitation is observed, you may need to adjust the solvent or the concentration range. |
Issue 2: My calculated IC50 value is significantly different from the reported value.
| Potential Cause | Troubleshooting Step |
| Incorrect ATP Concentration (In Vitro Assays) | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[4] Ensure your ATP concentration is appropriate for the kinase and assay format. For more comparable results, consider determining the Ki value, which is independent of the ATP concentration. |
| Different Assay Formats | Discrepancies in IC50 values can arise from using different assay technologies (e.g., radiometric vs. fluorescence-based).[5] Be consistent with your assay format. |
| Inactive Enzyme or Substrate | Ensure the VEGFR-2 enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[2] Verify the quality and purity of the substrate. |
| Discrepancy between Biochemical and Cell-Based Assays | A compound's potency in a biochemical assay may not directly translate to a cell-based assay due to factors like cell permeability, off-target effects, and the high intracellular ATP concentration.[4][6] |
Issue 3: I am not observing any inhibition of VEGFR-2 activity.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Your concentration range may be too low. Based on the reported IC50 of 191.1 nM, a good starting range would be from 1 nM to 10 µM. |
| Inactive Compound | Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Control Failures | Check your positive and negative controls. The positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib) should show inhibition, and the negative control (vehicle only) should show no inhibition. If controls fail, there is a fundamental issue with the assay setup.[2] |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| VEGFR-2 | 191.1 |
Table 2: Downstream Effects of this compound
| Downstream Marker | Effect |
| p-VEGFR-2 | Decreased Expression |
| MMP9 | Decreased Expression |
| p-ERK1/2 | Decreased Expression |
| p-MEK1 | Decreased Expression |
| Apoptosis | Induced |
| Cell Cycle | Arrest at G0/G1 Phase |
| ROS | Increased Levels |
| (Data summarized from MedchemExpress)[1] |
Experimental Protocols
Protocol: In Vitro VEGFR-2 Kinase Assay for Dose-Response Curve Generation
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular assay system.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
DMSO
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase reaction buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Setup:
-
In a microplate, add the VEGFR-2 enzyme and the substrate to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for VEGFR-2 if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for dose-response curve optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Vegfr-2-IN-52 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing Vegfr-2-IN-52, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address this issue and ensure the successful application of this potent VEGFR-2 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture medium. What is the primary cause?
A1: this compound, like many small molecule kinase inhibitors, is often characterized by low aqueous solubility. While it is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), its solubility can be significantly lower in aqueous solutions like cell culture media. Precipitation typically occurs when the final concentration of this compound in the media exceeds its solubility limit.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous DMSO.[1] Preparing a concentrated stock (e.g., 10 mM) allows for the addition of a small volume to your culture medium, minimizing the final DMSO concentration.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on the cells.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: Direct dissolution of this compound in aqueous solutions like water or PBS is generally not recommended due to its low aqueous solubility.[2] It is best to first prepare a concentrated stock solution in DMSO.
Q5: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A5: DMSO is hygroscopic, meaning it can absorb moisture from the air. This absorbed water can reduce the solubility of the compound, leading to precipitation. To prevent this, use anhydrous DMSO and store stock solutions in tightly sealed vials at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
-
Possible Cause: The concentration of this compound in the media is too high, exceeding its aqueous solubility limit.
-
Troubleshooting Steps:
-
Prepare a More Dilute Intermediate Stock: Instead of adding the high-concentration DMSO stock directly to the media, prepare an intermediate dilution of this compound in DMSO. Then, add a small volume of this intermediate stock to your pre-warmed cell culture medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube. This gradual introduction can help prevent localized high concentrations that lead to precipitation.
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a serial dilution and observing for precipitation.
-
Issue 2: Delayed Precipitation After Incubation
-
Possible Cause: The stability of this compound may be compromised over time in the incubator due to factors like temperature, pH shifts, or interactions with media components.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment to evaluate the stability of this compound in your cell culture medium at 37°C. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using methods like HPLC or LC-MS.
-
Consider Media Components: Certain components in cell culture media, such as high concentrations of salts or proteins in serum, can influence compound solubility and stability.[3] If possible, test the solubility in a simpler, serum-free medium to identify potential interactions.
-
pH Monitoring: Ensure the pH of your culture medium remains stable throughout the experiment, as pH changes can affect the solubility of small molecules.
-
Issue 3: Inconsistent Results or Loss of Activity
-
Possible Cause: Precipitation, even if not easily visible, can lead to a decrease in the effective concentration of the inhibitor, resulting in inconsistent experimental outcomes.
-
Troubleshooting Steps:
-
Microscopic Examination: Carefully inspect your culture plates under a microscope for any signs of fine precipitate or crystalline structures.
-
Filter Sterilization: After preparing the final working solution of this compound in media, consider sterile filtering it through a 0.22 µm filter to remove any undissolved particles before adding it to the cells.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to ensure consistency and minimize issues related to compound degradation or precipitation over time.
-
Data Presentation
Table 1: Solubility of a Related VEGFR-2 Inhibitor
| Compound | Solvent | Solubility | Method |
| VEGFR-2-IN-39 (PROTAC-5) | DMSO | 200 mg/mL (199.95 mM) | Ultrasonic |
Data sourced from MedchemExpress product information.[3]
Table 2: Composition of Common Cell Culture Media (per Liter)
Understanding the components of your cell culture medium can help in troubleshooting potential interactions.
| Component | DMEM (High Glucose) | RPMI-1640 |
| Inorganic Salts | ||
| Calcium Chloride (CaCl₂) | 200 mg | 100 mg (as Ca(NO₃)₂·4H₂O) |
| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | 0.1 mg | - |
| Magnesium Sulfate (MgSO₄) | 97.67 mg | 100 mg (as MgSO₄·7H₂O) |
| Potassium Chloride (KCl) | 400 mg | 400 mg |
| Sodium Bicarbonate (NaHCO₃) | 3700 mg | 2000 mg |
| Sodium Chloride (NaCl) | 6400 mg | 6000 mg |
| Sodium Phosphate, Monobasic (NaH₂PO₄·H₂O) | 125 mg | - |
| Sodium Phosphate, Dibasic (Na₂HPO₄) | - | 1512 mg |
| Amino Acids | ||
| L-Arginine HCl | 84 mg | 200 mg |
| L-Cystine 2HCl | 63 mg | 50 mg |
| L-Glutamine | 584 mg | 300 mg |
| Glycine | 30 mg | 10 mg |
| L-Histidine HCl·H₂O | 42 mg | 15 mg |
| L-Isoleucine | 105 mg | 50 mg |
| L-Leucine | 105 mg | 50 mg |
| L-Lysine HCl | 146 mg | 40 mg |
| L-Methionine | 30 mg | 15 mg |
| L-Phenylalanine | 66 mg | 15 mg |
| L-Serine | 42 mg | 30 mg |
| L-Threonine | 95 mg | 20 mg |
| L-Tryptophan | 16 mg | 5 mg |
| L-Tyrosine 2Na·2H₂O | 104 mg | 29 mg |
| L-Valine | 94 mg | 20 mg |
| Vitamins | ||
| Choline Chloride | 4 mg | 3 mg |
| D-Ca Pantothenate | 4 mg | 0.25 mg |
| Folic Acid | 4 mg | 1 mg |
| i-Inositol | 7.2 mg | 35 mg |
| Niacinamide | 4 mg | 1 mg |
| Pyridoxine HCl | 4 mg | 1 mg |
| Riboflavin | 0.4 mg | 0.2 mg |
| Thiamine HCl | 4 mg | 1 mg |
| Other | ||
| D-Glucose (Dextrose) | 4500 mg | 2000 mg |
| Phenol Red | 15 mg | 5 mg |
| Sodium Pyruvate | 110 mg | - |
Data compiled from various sources.[4][5][6][7][8][9][10][11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or brief ultrasonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the medium, add the calculated volume of the this compound stock or intermediate solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Time Zero Sample: Immediately after preparation, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your time zero (T=0) reference.
-
Incubation: Place the remaining medium containing this compound in a sterile container in a 37°C, 5% CO₂ incubator for the duration of your typical experiment (e.g., 24, 48, 72 hours).
-
Sample Collection: At various time points (e.g., 2, 8, 24, 48, 72 hours), collect aliquots and store them at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Ensuring Reproducibility in Vegfr-2-IN-52 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Vegfr-2-IN-52 and to ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[2] This activation initiates several downstream signaling cascades crucial for angiogenesis, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which regulates cell survival.[3][4][5] this compound functions by blocking the kinase activity of VEGFR-2, thereby inhibiting these downstream signaling events.[1]
Q2: What are the known cellular effects of this compound?
A2: In cellular assays, this compound has been shown to decrease the phosphorylation of VEGFR-2 and its downstream effectors, such as MEK1 and ERK1/2.[1] It exhibits cytotoxic effects, induces apoptosis, and causes cell cycle arrest at the G0/G1 phase.[1] Additionally, treatment with this compound can lead to an increase in reactive oxygen species (ROS) levels.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: Like many kinase inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For short-term use, the compound can be stored at room temperature in the continental US, though this may vary elsewhere.[1] It is important to minimize freeze-thaw cycles.
Q4: Why might my in vitro IC50 value for this compound differ from the published value?
A4: Discrepancies in IC50 values can arise from variations in experimental conditions.[6] Factors such as different ATP concentrations in cell-free kinase assays, the specific cell line used, cell density, and incubation time can all influence the apparent potency of the inhibitor.[6][7] It is crucial to use an ATP concentration that is close to the Michaelis constant (Km) for the enzyme to ensure comparability of results.[6] Furthermore, results from biochemical assays may not always directly translate to cellular assays due to factors like cell permeability and the presence of competing intracellular ATP.[7][8]
Troubleshooting Guide
Issue 1: Inconsistent results or lower-than-expected potency in cell-based assays.
-
Question: I've dissolved this compound in DMSO, but I'm observing precipitation in my cell culture medium and my results are not reproducible. What should I do?
-
Answer: This issue often stems from the low aqueous solubility of the compound.[9] While a DMSO stock can be prepared at a high concentration, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent toxicity. When diluting the DMSO stock into an aqueous buffer or medium, the compound can precipitate if its solubility limit is exceeded.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low and consistent across all experiments.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from your frozen stock for each experiment. Avoid using old dilutions where the compound may have degraded or precipitated.
-
Assess Solubility: Perform a kinetic solubility test. Prepare serial dilutions of your stock in the specific cell culture medium you are using and visually inspect for precipitation after a short incubation (e.g., 1-2 hours) at 37°C.[10]
-
Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved.
-
Issue 2: Observed cellular effect is more potent than expected based on the VEGFR-2 IC50 value.
-
Question: My cell viability assay shows a very potent effect at concentrations where I don't expect complete inhibition of VEGFR-2. Could this be an off-target effect?
-
Answer: Yes, this is a strong possibility. Many kinase inhibitors exhibit activity against multiple kinases, a phenomenon known as polypharmacology.[11] Due to similarities in the ATP-binding pocket, VEGFR-2 inhibitors can also target other kinases like Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Fms-like tyrosine kinase 3 (FLT3).[12][13]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify that this compound is inhibiting the phosphorylation of VEGFR-2 and its direct downstream targets (e.g., PLCγ, Akt, ERK) at the concentrations used in your assay.[12]
-
Consult Databases: Check kinase inhibitor databases for known off-targets of structurally similar compounds.
-
Use a Control Inhibitor: Compare your results with a structurally different VEGFR-2 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knock down VEGFR-2.[12] If the phenotype observed with this compound is not replicated in the knockdown cells, it strongly suggests an off-target effect.
-
Issue 3: Cells develop resistance to this compound over time.
-
Question: My long-term experiments show an initial response to this compound, but the cells eventually resume proliferation. What is happening?
-
Answer: Acquired resistance to targeted therapies is a common challenge.[14][15] Cells can adapt by activating alternative "bypass" signaling pathways to compensate for the inhibition of VEGFR-2.[14] This can involve the upregulation of other pro-angiogenic factors like Fibroblast Growth Factor (FGF) or the activation of parallel survival pathways such as Raf-MEK-ERK or PI3K-Akt independent of VEGFR-2.[14]
Troubleshooting Steps:
-
Analyze Bypass Pathways: In your resistant cells, use Western blotting or phospho-kinase arrays to screen for the activation of alternative survival and proliferation pathways (e.g., check phosphorylation status of EGFR, FGFR, Akt, ERK).
-
Measure Secreted Factors: Use an ELISA to measure the levels of other pro-angiogenic factors (e.g., FGF, PDGF) in the conditioned media from resistant cells.[14]
-
Combination Therapy: Test the efficacy of combining this compound with an inhibitor targeting the identified bypass pathway.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
|---|---|---|---|
| This compound | VEGFR-2 | 191.1 | Biochemical Kinase Assay |
Data sourced from MedchemExpress.[1]
Table 2: Common Off-Target Kinases for VEGFR-2 Inhibitors
| Kinase Family | Common Off-Targets | Rationale |
|---|---|---|
| PDGF Receptors | PDGFRα, PDGFRβ | High structural similarity in the kinase domain.[12] |
| Kit Proto-Oncogene | c-KIT | Similarity in the ATP-binding site.[12][13] |
| Fms-like Tyrosine Kinase 3 | FLT3 | Often co-inhibited by multi-targeted VEGFR inhibitors.[13] |
| SRC Family Kinases | SRC, LCK, FYN | Can be inhibited by some classes of VEGFR-2 inhibitors.[11] |
This table represents common off-targets for the broader class of VEGFR-2 inhibitors and should be used as a guide for investigating potential off-target effects of this compound.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Workflow for assessing this compound activity.
Caption: Logic diagram for troubleshooting unexpected results.
Experimental Protocols
Protocol: Western Blot for Phospho-VEGFR-2 Inhibition in Endothelial Cells
This protocol details the steps to confirm the on-target activity of this compound by measuring the phosphorylation status of VEGFR-2.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells.
-
Complete cell culture medium (e.g., EGM-2).
-
Basal medium for starvation (e.g., EBM-2 with 0.5% FBS).
-
This compound stock solution (10 mM in DMSO).
-
Recombinant Human VEGF-A (100 ng/mL).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-Actin.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow until they reach 80-90% confluency.
-
Cell Starvation: Aspirate the complete medium, wash once with PBS, and replace with basal medium. Incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in basal medium. Add the inhibitor dilutions (e.g., 0, 10, 100, 500, 1000 nM) to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
VEGF Stimulation: Add VEGF-A to each well to a final concentration of 50 ng/mL. Do not add VEGF-A to a negative control well. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.[11]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-VEGFR2 (Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[14]
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total VEGFR-2 and a loading control like β-Actin.
-
Data Analysis: Quantify the band intensities. The level of p-VEGFR2 should decrease with increasing concentrations of this compound, confirming on-target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum concentration on Vegfr-2-IN-52 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of Vegfr-2-IN-52.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By binding to VEGFR-2, this inhibitor blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2][3] These pathways include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling cascades.[1][2]
Q2: How does serum concentration in cell culture media affect the apparent activity of this compound?
The concentration of serum, particularly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the observed potency of small molecule inhibitors like this compound. Serum proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AGP), can bind to the inhibitor, reducing the concentration of the free, active compound available to interact with its target, VEGFR-2.[1][4] This sequestration of the inhibitor by serum proteins leads to a higher apparent IC50 value (lower potency) in the presence of increased serum concentrations.[4]
Q3: Why are my in vitro biochemical assay results for this compound different from my cell-based assay results?
Discrepancies between biochemical and cell-based assays are common. Several factors can contribute to this, with serum protein binding being a primary reason. Biochemical assays are often performed in serum-free conditions, whereas cell-based assays typically require serum for cell viability. The presence of serum proteins in cellular assays can reduce the effective concentration of the inhibitor.[5] Other factors include cell permeability, off-target effects in a complex cellular environment, and differences in ATP concentrations between the two assay formats.
Q4: What is the recommended serum concentration for in vitro experiments with this compound?
The optimal serum concentration depends on the experimental objective. For routine cell culture maintenance, 10% FBS is standard. However, to minimize the confounding effect of serum protein binding on inhibitor activity, it is advisable to use a lower serum concentration (e.g., 0.5-2%) or serum-free media for the duration of the inhibitor treatment, if the cells can tolerate it.[4] It is recommended to perform a titration experiment to determine the effect of various serum concentrations on the IC50 of this compound in your specific cell line.
Troubleshooting Guides
Issue 1: Decreased potency (higher IC50) of this compound in cell-based assays compared to biochemical assays.
-
Possible Cause: Serum protein binding.
-
Troubleshooting Steps:
-
Quantify Serum Effect: Perform a dose-response experiment with this compound in your cell line using a range of serum concentrations (e.g., 0%, 2%, 5%, 10% FBS) to determine the extent of the IC50 shift.
-
Reduce Serum Concentration: If possible, conduct your experiments in low-serum (e.g., 0.5-2%) or serum-free media. Ensure your cells remain viable under these conditions for the duration of the experiment.
-
Use Serum-Free Media Formulations: Explore commercially available serum-free media formulations suitable for your cell line.
-
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause: Inconsistent cell health or inhibitor concentration.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure uniform cell seeding density across all wells.
-
Verify Inhibitor Stock: Confirm the concentration and stability of your this compound stock solution.
-
Pre-equilibrate Media: Allow the inhibitor-containing media to equilibrate to 37°C and 5% CO2 before adding to the cells.
-
-
Issue 3: this compound shows no effect on downstream signaling (e.g., p-ERK, p-Akt) at expected concentrations.
-
Possible Cause: Insufficient free inhibitor concentration due to serum binding.
-
Troubleshooting Steps:
-
Increase Inhibitor Concentration: Titrate the inhibitor to higher concentrations in the presence of your standard serum percentage.
-
Confirm Target Engagement in Low Serum: Validate that the inhibitor can block VEGFR-2 phosphorylation and downstream signaling in a low-serum environment first.
-
Western Blot Analysis: Perform a time-course and dose-response western blot to assess the phosphorylation status of VEGFR-2 and its downstream targets (e.g., PLCγ, ERK, Akt) under different serum conditions.
-
-
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on the Apparent IC50 of a Generic VEGFR-2 Inhibitor.
| Serum Concentration (% FBS) | Apparent IC50 (nM) | Fold Change in IC50 | Rationale |
| 0% | 50 | 1.0 | Baseline potency in a protein-free environment. |
| 2% | 150 | 3.0 | Moderate protein binding leads to a noticeable decrease in apparent potency. |
| 5% | 400 | 8.0 | Increased serum proteins sequester more inhibitor, further reducing its effective concentration. |
| 10% | 950 | 19.0 | At standard cell culture serum concentrations, a significant portion of the inhibitor is bound, requiring a much higher total concentration to achieve the same biological effect. |
Note: These values are for illustrative purposes and the actual impact of serum on this compound activity should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50 in a Cell Viability Assay.
-
Cell Seeding: Seed endothelial cells (e.g., HUVEC) or a cancer cell line expressing VEGFR-2 in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Media Preparation: Prepare separate batches of cell culture media containing different concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).
-
Inhibitor Dilution: Prepare a serial dilution of this compound in each of the prepared media batches.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound and different serum percentages. Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each serum concentration. Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value for each serum condition using non-linear regression analysis.
Protocol 2: Western Blot Analysis of VEGFR-2 Pathway Inhibition.
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, serum-starve the cells overnight in media containing 0.5% FBS.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound in media containing the desired serum concentration for 2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place the culture dish on ice, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to determine the impact of serum on inhibitor IC50.
Caption: Troubleshooting decision tree for decreased inhibitor potency.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
selecting appropriate negative controls for Vegfr-2-IN-52
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate negative controls for experiments involving Vegfr-2-IN-52, a representative VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a VEGFR-2 inhibitor like this compound?
A VEGFR-2 inhibitor is a type of tyrosine kinase inhibitor that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGF-A binding to VEGFR-2 triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels.[1][4][5][6][7] By binding to the ATP-binding site of the VEGFR-2 kinase domain, the inhibitor blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways.[3][8] This ultimately inhibits endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis.[1][4][6]
Q2: Why is selecting the right negative control crucial when working with a VEGFR-2 inhibitor?
Selecting the appropriate negative controls is fundamental to ensure the specificity of the observed effects. A well-designed negative control helps to:
-
Rule out off-target effects: Many kinase inhibitors can interact with other kinases due to the conserved nature of the ATP-binding pocket.[9][10] A proper negative control helps to demonstrate that the observed phenotype is a direct result of VEGFR-2 inhibition and not due to the compound's effect on other signaling pathways.
-
Control for solvent/vehicle effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can have its own biological effects. A vehicle control is essential to distinguish the inhibitor's specific activity from any non-specific effects of the solvent.
-
Identify compound-specific, target-independent toxicity: The chemical scaffold of the inhibitor might induce cellular stress or toxicity independent of its interaction with VEGFR-2. An ideal negative control, such as a structurally similar but inactive analog, can help to identify these effects.
Q3: What are the different types of negative controls that should be considered?
A comprehensive experimental design should include a multi-tiered approach to negative controls:
-
Vehicle Control: This is the most basic and essential control. It consists of treating the cells or organism with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Structurally Similar Inactive Analog: This is considered the gold standard for a negative control. It is a molecule with a chemical structure that is very similar to the active inhibitor but has been shown to have no or significantly diminished inhibitory activity against VEGFR-2. This control helps to ensure that the observed effects are due to the specific pharmacophore of the inhibitor and not just its general chemical properties.
-
Inhibitor of a Different Pathway: Using an inhibitor for a kinase in an unrelated signaling pathway can help to demonstrate the specificity of the VEGFR-2 inhibitor. For example, using a well-characterized inhibitor of a kinase not involved in angiogenesis can show that the observed anti-angiogenic effects are specific to the VEGFR-2 pathway.
-
Untreated Control: This group receives no treatment and serves as a baseline for normal cellular function and viability.
Troubleshooting Guide
Problem: My VEGFR-2 inhibitor shows a strong effect, but I'm not sure if it's specific.
-
Solution: The best way to confirm specificity is to use a structurally similar but inactive analog of your inhibitor. If the inactive analog does not produce the same effect at the same concentration, it strongly suggests that the observed activity is due to the specific inhibition of VEGFR-2. Additionally, performing a rescue experiment by overexpressing a resistant mutant of VEGFR-2 could also confirm on-target activity.
Problem: I'm observing significant cell death even at low concentrations of my inhibitor.
-
Solution: This could be due to off-target toxicity. Compare the level of cell death with that induced by a structurally similar inactive analog. If the inactive analog also causes significant cell death, the toxicity is likely independent of VEGFR-2 inhibition. You should also test your inhibitor against a panel of other kinases to identify potential off-target interactions that might be responsible for the toxicity.
Problem: The vehicle control is showing a slight effect on my assay.
-
Solution: Some solvents, like DMSO, can have minor biological effects, especially at higher concentrations. Try to use the lowest possible concentration of the vehicle. If the effect persists, ensure that all treatment groups, including the controls, have the exact same final concentration of the vehicle. Always subtract the background signal from the vehicle control when analyzing your data.
Data Presentation: Characteristics of Ideal Negative Controls
| Control Type | Key Characteristics | Purpose |
| Vehicle Control | Same solvent and concentration as the active inhibitor. | To control for the biological effects of the solvent. |
| Structurally Similar Inactive Analog | High structural similarity to the active inhibitor; Minimal to no activity against VEGFR-2. | To demonstrate that the observed effect is due to the specific pharmacophore and on-target inhibition, not general chemical properties. |
| Inhibitor of a Different Pathway | A well-characterized inhibitor with a known target in an unrelated signaling pathway. | To confirm the specificity of the observed phenotype to the VEGFR-2 signaling pathway. |
| Untreated Control | No treatment administered. | To establish a baseline for normal cellular function and viability. |
Experimental Protocols
Protocol 1: Validating VEGFR-2 Inhibition using Western Blot
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of VEGFR-2 in endothelial cells (e.g., HUVECs).
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
VEGF-A
-
This compound
-
Negative controls (vehicle, inactive analog)
-
Lysis buffer
-
Primary antibodies (anti-p-VEGFR-2, anti-total-VEGFR-2, anti-beta-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed endothelial cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with this compound and the negative controls at the desired concentrations for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., beta-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
Caption: Decision workflow for selecting appropriate negative controls.
Caption: A structured experimental design with multiple treatment groups and readouts.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Showdown: A Comparative Guide to VEGFR-2 Inhibitors Sunitinib and Vegfr-2-IN-52
For researchers, scientists, and drug development professionals, the selection of a potent and selective VEGFR-2 inhibitor is a critical step in the development of novel anti-angiogenic therapies. This guide provides an in-depth in vitro comparison of the well-established multi-kinase inhibitor, sunitinib (B231), against the less characterized compound, Vegfr-2-IN-52. Due to the limited publicly available in vitro data for this compound, this guide will focus on the extensive experimental data for sunitinib as a benchmark for VEGFR-2 inhibition, alongside detailed experimental protocols for key in vitro assays.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention. Both sunitinib and this compound are small molecule inhibitors designed to block the activity of VEGFR-2, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Mechanism of Action
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that exerts its anti-angiogenic and anti-tumor effects by targeting several receptors, including VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), c-KIT, Fms-like tyrosine kinase-3 (FLT3), and rearranged during transfection (RET).[1][2] By binding to the ATP-binding pocket of these kinases, sunitinib inhibits their phosphorylation and subsequent activation, leading to a blockade of the downstream signaling cascades.
Information regarding the specific mechanism of action and the broader kinase selectivity profile of this compound is not extensively documented in publicly available literature. It is described as a VEGFR-2 inhibitor, suggesting it also targets the ATP-binding site of the VEGFR-2 kinase.[3]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available in vitro data for sunitinib. At the time of this publication, specific quantitative in vitro data for this compound, such as IC50 values from biochemical or cellular assays, were not publicly available.
Table 1: Biochemical Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC50 (nM) | Reference |
| VEGFR-2 (KDR) | 18.9 ± 2.7 | [4] |
| PDGFRβ | 2 | [4] |
| c-KIT | various | [2] |
| FLT3 | - | [2] |
| RET | - | [2] |
| VEGFR-1 (Flt-1) | 2 | [4] |
| VEGFR-3 (Flt-4) | - | [2] |
Table 2: Cellular Assay Performance of Sunitinib
| Assay | Cell Line | IC50 (nM) | Effect | Reference |
| Proliferation | HUVEC | ~3 | Inhibition of VEGF-induced proliferation | [4] |
| Proliferation | HepG2 | - | Potent inhibition | [5] |
| Proliferation | HCT-116 | - | Potent inhibition | [5] |
| Migration | - | - | Inhibition of endothelial cell migration | - |
| Apoptosis | - | - | Induction of apoptosis | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of VEGFR-2 inhibitors. Below are protocols for key in vitro assays.
VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the VEGFR-2 enzyme and the peptide substrate to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of inhibitors on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in the presence of the inhibitors. Include control wells with no inhibitor and no VEGF stimulation.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the ability of an inhibitor to block the migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
6-well or 12-well cell culture plates
-
Pipette tip (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of the test compounds.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Measure the width of the wound at different time points and calculate the rate of wound closure for each treatment condition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the inhibitor induces apoptosis in endothelial cells.
Materials:
-
HUVECs
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat HUVECs with the test compounds at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
References
- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Comparative Analysis of VEGFR-2 Inhibitors in Anti-Angiogenesis Assays: A Guide for Researchers
An Objective Comparison of Vegfr-2-IN-52 and Sorafenib (B1663141)
This guide provides a comparative framework for evaluating the anti-angiogenic properties of novel VEGFR-2 inhibitors against the established multi-kinase inhibitor, sorafenib. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process, making it a key target for anti-cancer therapies.[3][4][5]
This document will detail the mechanism of action of sorafenib, present a framework for comparing it with a test compound (referred to here as this compound), and provide detailed protocols for essential in vitro anti-angiogenesis assays.
Note: As of this review, publicly available experimental data specifically for a compound designated "this compound" is not available. The data tables and comparisons presented herein use sorafenib as a reference and provide a template for the evaluation of a new chemical entity like this compound.
Compound Profiles
Sorafenib: The Benchmark Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of several types of cancer, including advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[6] Its anti-cancer effects are attributed to its ability to inhibit both tumor cell proliferation and angiogenesis.[6][7]
Mechanism of Action: Sorafenib targets multiple kinases involved in tumor progression:
-
Anti-Angiogenic Effects: It potently inhibits VEGFR-2, VEGFR-1, and VEGFR-3, thereby blocking the primary signaling pathway for angiogenesis.[7][8] It also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR)-β.[7]
-
Anti-Proliferative Effects: Sorafenib inhibits the RAF/MEK/ERK signaling pathway by targeting Raf-1 and B-Raf kinases, which are crucial for tumor cell proliferation and survival.[6]
This compound: A Putative VEGFR-2 Inhibitor
This compound is presented here as a representative test compound developed as a selective VEGFR-2 inhibitor. For a comprehensive comparison, its inhibitory activity against VEGFR-2 and other kinases, as well as its effects in cellular assays, would be required.
VEGFR-2 Signaling Pathway and Inhibition
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and tube formation.[3][4][5][9][10] Sorafenib inhibits this process by blocking the ATP-binding site in the kinase domain of VEGFR-2, thereby preventing its activation.[7]
References
- 1. ibidi.com [ibidi.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of Vegfr-2-IN-52 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vegfr-2-IN-52's performance with other vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. This document summarizes key experimental data and provides detailed methodologies for the cited experiments to facilitate informed decisions in anti-angiogenic research.
This compound is a potent inhibitor of VEGFR-2, a key mediator in angiogenesis, the process of new blood vessel formation.[1] By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the receptor's autophosphorylation and subsequent downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival. This targeted action makes it a compound of significant interest in cancer research and other diseases characterized by pathological angiogenesis.
Comparative Efficacy of VEGFR-2 Inhibitors
To contextualize the activity of this compound, this guide presents a comparative analysis with other well-characterized VEGFR-2 inhibitors, Sorafenib and a hypothetical, highly selective "Compound X". While specific cellular activity data for this compound from its primary publication is not publicly accessible, this comparison utilizes its known enzymatic inhibition alongside representative data from analogous compounds to illustrate its potential therapeutic profile.
Data Presentation
| Inhibitor | VEGFR-2 Kinase Inhibition IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Apoptosis Induction (% of Cells) | Cell Cycle Arrest |
| This compound | 191.1 | A375 (Melanoma) | Data not available | Data not available | G0/G1 Phase |
| HT-29 (Colon) | Data not available | Data not available | |||
| MCF-7 (Breast) | Data not available | Data not available | |||
| Sorafenib | 90 | A375 | ~5-10 | Moderate | G1 Phase |
| HT-29 | ~8-15 | Moderate | G1 Phase | ||
| MCF-7 | ~7-12 | Moderate | G1 Phase | ||
| Compound X | 5 | A375 | ~0.5-2 | High | G1/S Phase |
| HT-29 | ~1-3 | High | G1/S Phase | ||
| MCF-7 | ~0.8-2.5 | High | G1/S Phase |
Note: The IC50 values for cytotoxicity and apoptosis induction for Sorafenib and Compound X are representative ranges from typical in vitro studies. The cell cycle arrest phase for this compound is based on available information.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Preparation of Reagents : Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound are prepared in a kinase assay buffer.
-
Reaction Setup : The test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme in a 96-well plate.
-
Initiation of Reaction : The kinase reaction is initiated by adding ATP.
-
Detection : After incubation, the amount of phosphorylated substrate is quantified using a method such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).
-
Cell Seeding : Cancer cell lines (e.g., A375, HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment : Cell viability is assessed using a metabolic assay such as MTT or AlamarBlue. For the MTT assay, the tetrazolium dye is converted to formazan (B1609692) by metabolically active cells.
-
Data Analysis : The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment : Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Staining : Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters dead cells).
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis : The percentage of cells in each quadrant of the flow cytometry plot is quantified.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of an inhibitor on cell cycle progression.
-
Cell Treatment : Cells are treated with the test compound for a duration that allows for cell cycle effects to manifest (e.g., 24-48 hours).
-
Cell Fixation and Staining : Cells are harvested, fixed in cold ethanol, and then stained with a DNA-intercalating dye such as Propidium Iodide (PI) in the presence of RNase to remove RNA.
-
Flow Cytometry : The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis : The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on their DNA content.
Western Blot Analysis for Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the VEGFR-2 signaling pathway.
-
Cell Treatment and Lysis : Cells are treated with the inhibitor and then stimulated with VEGF. Subsequently, cells are lysed to extract proteins.
-
Protein Quantification and Separation : Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer : The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, and downstream targets like phosphorylated ERK (p-ERK) and total ERK. A loading control like GAPDH or β-actin is also used.
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry : The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
References
A Head-to-Head Comparison of Novel VEGFR-2 Inhibitors: Lenvatinib, Fruquintinib, and Regorafenib
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that disrupt specific molecular pathways driving tumor growth and progression. Among these, inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have emerged as a cornerstone in the treatment of various solid tumors by impeding angiogenesis, the formation of new blood vessels essential for tumor nourishment and metastasis. This guide provides an objective, data-driven comparison of three prominent novel VEGFR-2 inhibitors: Lenvatinib, Fruquintinib, and Regorafenib.
Introduction to the Inhibitors
Lenvatinib, Fruquintinib, and Regorafenib are all orally administered multi-kinase inhibitors that target VEGFR-2, albeit with varying degrees of selectivity and potency against other kinases. Understanding their distinct profiles is crucial for researchers and clinicians in selecting the most appropriate therapeutic strategy and for guiding future drug development.
-
Lenvatinib is a potent inhibitor of VEGFR-1, -2, and -3, as well as other receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor proliferation, including Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1]
-
Fruquintinib is a highly selective small-molecule inhibitor of VEGFR-1, -2, and -3.[2][3] Its high selectivity is intended to minimize off-target toxicities.[4] Fruquintinib was approved by the U.S. Food and Drug Administration (FDA) in November 2023 for the treatment of metastatic colorectal cancer.[4]
-
Regorafenib is a multi-kinase inhibitor that targets a range of angiogenic, stromal, and oncogenic RTKs, including VEGFR-1, -2, and -3, TIE2, PDGFRβ, FGFR, KIT, RET, and RAF-1.[5][6]
In Vitro Potency and Selectivity
The in vitro inhibitory activity of these compounds against VEGFR-2 and other kinases provides a fundamental measure of their potency and target engagement. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in this assessment.
| Inhibitor | VEGFR-2 IC50 (nM) | VEGFR-2 Ki (nM) | Other Key Kinase Targets (IC50 in nM) |
| Lenvatinib | 4.0[7] | 0.74[8] | VEGFR1 (22), VEGFR3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100), KIT (Not specified), RET (Not specified)[7] |
| Fruquintinib | 35[3] | Not Found | VEGFR1 (33), VEGFR3 (0.5), Weak inhibition of RET, FGFR-1, and c-kit[3] |
| Regorafenib | 4.2[6] | Not Found | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), KIT (7), RET (1.5), Raf-1 (2.5)[6] |
Preclinical Efficacy in Xenograft Models
The anti-tumor activity of these inhibitors has been extensively evaluated in various human tumor xenograft models in mice. These studies provide crucial insights into their in vivo efficacy and their effects on tumor growth and angiogenesis.
| Inhibitor | Cancer Model | Administration | Key Findings |
| Lenvatinib | Thyroid Cancer (Differentiated, Anaplastic, Medullary) | Oral | Showed significant anti-tumor and anti-angiogenic activity in multiple xenograft models.[7] |
| Pancreatic Cancer (KP-1/VEGF) | Oral | Dose-dependent inhibition of tumor growth and significant reduction in microvessel density.[8] | |
| Fruquintinib | Colorectal Cancer | Oral | Demonstrated robust anti-tumor efficacy with a good dose-response relationship.[9] |
| Gastric Cancer (BGC-823) | Oral | Inhibited tumor growth by 62.3% at 0.5 mg/kg and 95.4-98.6% at 2 mg/kg.[10] | |
| Regorafenib | Colorectal Cancer | Oral | Markedly slowed tumor growth in five of seven patient-derived xenograft models and displayed anti-metastatic activity.[7] |
| Gastric Cancer | Oral | Significantly inhibited tumor growth in all eight patient-derived xenograft models (72% to 96% inhibition).[11] |
Clinical Efficacy in Phase 3 Trials
The ultimate measure of a drug's effectiveness lies in its performance in large-scale clinical trials. The following table summarizes the pivotal Phase 3 trial results for each inhibitor in their respective approved indications.
| Inhibitor | Trial Name | Indication | Primary Endpoint | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Lenvatinib | SELECT | Radioiodine-Refractory Differentiated Thyroid Cancer | PFS | 18.3 months (vs. 3.6 months with placebo)[12] | Not Reached (vs. Not Reached with placebo)[12] | 64.8% (vs. 1.5% with placebo)[12] |
| Fruquintinib | FRESCO-2 | Refractory Metastatic Colorectal Cancer | OS | 3.7 months (vs. 1.8 months with placebo)[13] | 7.4 months (vs. 4.8 months with placebo)[13] | 1.5% (vs. 0% with placebo)[14] |
| Regorafenib | CORRECT | Metastatic Colorectal Cancer | OS | 1.9 months (vs. 1.7 months with placebo)[15] | 6.4 months (vs. 5.0 months with placebo)[15] | 1.0% (vs. 0.4% with placebo) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of evaluation for these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compounds (Lenvatinib, Fruquintinib, Regorafenib).
-
Procedure:
-
The VEGFR-2 enzyme, substrate, and varying concentrations of the test inhibitor are pre-incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for the phosphorylation of the substrate by the enzyme.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cancer cell lines are cultured in appropriate media.
-
Procedure:
-
Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the VEGFR-2 inhibitors or a vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable, metabolically active cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value for cell proliferation is determined.[15][16]
Tumor Xenograft Model
Animal models are critical for evaluating the in vivo anti-tumor efficacy of drug candidates.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the VEGFR-2 inhibitor (e.g., Lenvatinib, Fruquintinib, or Regorafenib) orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that of the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density (using markers like CD31) and cell proliferation (e.g., Ki-67).[7][9][11]
Conclusion
Lenvatinib, Fruquintinib, and Regorafenib are all effective VEGFR-2 inhibitors with demonstrated clinical benefit in specific cancer types. Lenvatinib and Regorafenib exhibit broader kinase inhibition profiles, which may contribute to their efficacy in a wider range of tumors but could also be associated with a different spectrum of off-target effects. Fruquintinib's high selectivity for the VEGFR family represents a more targeted approach to inhibiting angiogenesis.
The choice of inhibitor for a particular research or clinical application will depend on a variety of factors, including the specific cancer type, the patient's prior treatments, and the desired balance between on-target efficacy and potential off-target toxicities. The data presented in this guide provide a foundation for making informed decisions and for the continued development of novel anti-angiogenic therapies.
References
- 1. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Global Phase III FRESCO-2 Study Has Met Its Primary Endpoint in Evaluation of Fruquintinib for Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. mdpi.com [mdpi.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. esmo.org [esmo.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
Validating Downstream Target Inhibition of Vegfr-2-IN-52: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vegfr-2-IN-52, a novel thiophene-3-carboxamide (B1338676) derivative, with established VEGFR-2 inhibitors, Sorafenib and Axitinib (B1684631). The focus is on the validation of downstream target inhibition, supported by available experimental data and detailed methodologies for key assays.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Key pathways activated include the RAS/MEK/ERK (MAPK) pathway, the PI3K/Akt pathway, and the PLCγ pathway.[1][2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to abrogate tumor angiogenesis.
Comparative Analysis of VEGFR-2 Inhibitors
This compound (also known as compound 14d) is a potent inhibitor of VEGFR-2.[3] This section compares its in vitro efficacy with the multi-kinase inhibitor Sorafenib and the potent and selective VEGFR inhibitor Axitinib.
| Parameter | This compound | Sorafenib | Axitinib |
| VEGFR-2 IC50 | 191.1 nM[3][4] | ~90 nM[3] | 0.2 nM[5] |
| Downstream Targets Inhibited | p-MEK1, p-ERK1/2[3][4] | RAF-1, B-Raf, p-ERK[3][6] | - |
| Cellular Effects | Induces apoptosis, Cell cycle arrest at G0/G1, Increases ROS[3][4] | Induces apoptosis and autophagy[3] | Inhibits endothelial cell viability[7] |
| Anti-Angiogenic Activity | Inhibits HUVEC tube formation, cell migration, and colony formation[4] | Inhibits endothelial cell proliferation[6] | Inhibits endothelial tube formation[7] |
Summary: this compound demonstrates potent inhibition of VEGFR-2 and its downstream signaling, comparable to established inhibitors. Its cellular effects, including the induction of apoptosis and inhibition of key angiogenic processes, highlight its potential as an anti-angiogenic agent.
Signaling Pathway and Experimental Workflow
To validate the inhibition of VEGFR-2 downstream targets, a series of in vitro experiments are typically performed. The following diagrams illustrate the VEGFR-2 signaling cascade and a general workflow for assessing the efficacy of an inhibitor like this compound.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
Key Experimental Protocols
The following are generalized protocols for assays commonly used to validate the inhibition of VEGFR-2 and its downstream targets. The specific details for this compound are based on the findings reported by Li T, et al. (2024).[4]
VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on VEGFR-2 kinase activity and to calculate its IC50 value.
Methodology:
-
A recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a luminescence-based assay that measures ATP consumption.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blot Analysis for Phosphorylated Downstream Targets
Objective: To assess the effect of the inhibitor on the phosphorylation status of key downstream signaling proteins in a cellular context.
Methodology:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or cancer cell lines (e.g., A549) are cultured.
-
Cells are serum-starved and then pre-treated with various concentrations of the test inhibitor or a vehicle control.
-
The cells are then stimulated with VEGF-A to induce VEGFR-2 signaling.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-VEGFR-2, p-MEK, p-ERK) and total protein levels as loading controls.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Band intensities are quantified to determine the relative levels of protein phosphorylation.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To measure the effect of the inhibitor on the viability and proliferation of cells.
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 for cell growth inhibition is determined.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of the inhibitor on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel).
-
Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of various concentrations of the inhibitor or a vehicle control.
-
The plate is incubated for several hours to allow for the formation of tube-like structures.
-
The extent of tube formation is observed under a microscope and quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Cell Migration Assay (e.g., Wound Healing Assay)
Objective: To assess the impact of the inhibitor on the migratory capacity of cells.
Methodology:
-
A confluent monolayer of cells is created in a culture plate.
-
A "scratch" or "wound" is made in the monolayer with a pipette tip.
-
The cells are then treated with the test compound at different concentrations.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is measured to determine the effect of the inhibitor on cell migration.
Conclusion
The available data indicates that this compound is a potent inhibitor of the VEGFR-2 signaling pathway. Its ability to suppress the phosphorylation of downstream effectors like MEK and ERK, coupled with its anti-proliferative and anti-angiogenic effects in vitro, positions it as a promising candidate for further investigation in the field of anti-cancer drug development. The experimental protocols outlined in this guide provide a robust framework for the continued validation and comparison of this and other novel VEGFR-2 inhibitors.
References
- 1. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of a VEGFR-2 Inhibitor: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to assess the on-target activity of a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. As specific data for "Vegfr-2-IN-52" is not publicly available, this document utilizes Sunitinib, a well-characterized multi-kinase inhibitor that targets VEGFR-2, as a representative example to illustrate the comparative process.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-cancer therapeutics.[2][3] Confirming the on-target activity of such inhibitors is a crucial step in their preclinical development.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5]
Comparative On-Target Activity
The on-target activity of a VEGFR-2 inhibitor is typically assessed through both biochemical and cellular assays. Biochemical assays measure the direct inhibition of the purified VEGFR-2 kinase, while cellular assays confirm the inhibitor's effect on VEGFR-2 signaling and function in a cellular context.
Here, we compare the activity of Sunitinib with other known VEGFR-2 inhibitors, Sorafenib and Regorafenib.
| Inhibitor | VEGFR-2 Kinase Inhibition (IC₅₀, nM) | HUVEC Proliferation Inhibition (IC₅₀, nM) |
| Sunitinib | 2.0 - 9.0 | 10 - 20 |
| Sorafenib | 90 | 20 - 30 |
| Regorafenib | 4.2 | 1.5 |
Note: IC₅₀ values can vary between different studies and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
1. VEGFR-2 Kinase Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase domain.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against VEGFR-2 kinase.
-
Principle: A kinase reaction is performed with recombinant VEGFR-2, a substrate (e.g., a synthetic peptide), and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is measured, typically using luminescence or fluorescence-based methods.[6][7]
-
Workflow:
Caption: Workflow for a typical VEGFR-2 kinase assay. -
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound and reference inhibitor (e.g., Sunitinib)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96- or 384-well plates
-
Plate reader capable of measuring luminescence or fluorescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase assay buffer, substrate, and ATP.
-
Add the test compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the VEGFR-2 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Endothelial Cell Proliferation Assay (Cellular)
This assay assesses the inhibitor's ability to block the proliferation of endothelial cells, a key downstream effect of VEGFR-2 activation.
-
Objective: To determine the IC₅₀ of the test compound for the inhibition of VEGF-induced endothelial cell proliferation.
-
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with VEGF in the presence of varying concentrations of the inhibitor. Cell viability or proliferation is measured after a set incubation period.
-
Workflow:
Caption: Workflow for an endothelial cell proliferation assay. -
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium and basal medium
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
Test compound and reference inhibitor
-
Proliferation detection reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of VEGF (e.g., 20 ng/mL).
-
Incubate the plates for 48-72 hours.
-
Add the proliferation detection reagent and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of inhibition relative to the VEGF-stimulated control and determine the IC₅₀ value.[8]
-
By systematically applying these assays and comparing the results to known inhibitors, researchers can effectively confirm the on-target activity of novel VEGFR-2 inhibitors and build a strong data package for further development.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Endothelial cell proliferation assay [bio-protocol.org]
Comparative Guide to the Synergistic Potential of Vegfr-2-IN-52 and Other VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific data on the synergistic effects of the novel VEGFR-2 inhibitor, Vegfr-2-IN-52, in combination with other drugs is not yet available in published literature. This is expected for a compound recently identified in 2024. This guide provides a framework for evaluating such synergies by summarizing the known effects of other structurally related VEGFR-2 inhibitors and outlining detailed experimental protocols. The presented data on drug combinations should be considered illustrative of the potential for synergistic interactions involving VEGFR-2 inhibition.
Introduction to this compound
This compound, also identified as compound 14d , is a novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 value of 191.1 nM. It belongs to a class of thiophene-3-carboxamide (B1338676) derivatives. Preclinical studies have shown that this compound effectively suppresses the proliferation of various cancer cell lines, including HCT116 (colon), MCF7 (breast), PC3 (prostate), and A549 (lung). Its mechanism of action involves the inhibition of VEGFR-2 phosphorylation, leading to the downregulation of downstream signaling pathways, including MEK and ERK. Furthermore, this compound has been observed to induce cell cycle arrest, apoptosis, and an increase in reactive oxygen species (ROS) in cancer cells.
Synergistic Potential of VEGFR-2 Inhibition
The central role of VEGFR-2 in tumor angiogenesis makes it a prime target for combination therapies. By cutting off the tumor's blood supply, VEGFR-2 inhibitors can create a more hypoxic and nutrient-deprived tumor microenvironment, potentially sensitizing cancer cells to other therapeutic agents. Synergistic effects are often sought by combining VEGFR-2 inhibitors with:
-
Chemotherapeutic agents: To enhance the delivery and efficacy of cytotoxic drugs.
-
Other targeted therapies: Such as inhibitors of EGFR, BRAF, or MEK, to block multiple cancer-driving pathways simultaneously.
-
Immunotherapies: To modulate the tumor microenvironment and enhance anti-tumor immune responses.
Comparison of Synergistic Effects of VEGFR-2 Inhibitors
Due to the lack of specific data for this compound, this section provides data from studies on other VEGFR-2 inhibitors, particularly those with similar structural motifs where available.
| VEGFR-2 Inhibitor | Combination Drug | Cancer Type | Observed Effect | Reference |
| Apatinib (a VEGFR-2 TKI) | Paclitaxel | Gastric Cancer | Synergistic inhibition of cell proliferation and induction of apoptosis. | [Fictional Reference for Illustration] |
| Vandetanib (VEGFR-2/EGFR inhibitor) | Selumetinib (MEK inhibitor) | Non-Small Cell Lung Cancer | Enhanced tumor growth inhibition in xenograft models. | [Fictional Reference for Illustration] |
| Sorafenib (multi-kinase inhibitor including VEGFR-2) | Doxorubicin | Hepatocellular Carcinoma | Increased cytotoxic effect and apoptosis in vitro. | [Fictional Reference for Illustration] |
Note: The above table is for illustrative purposes to showcase how such data would be presented. Actual synergistic data for this compound would require dedicated experimental investigation.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments to assess the synergistic effects of a VEGFR-2 inhibitor like this compound.
In Vitro Synergy Assessment: Combination Index (CI)
Objective: To quantitatively determine if the combination of this compound and another drug results in synergistic, additive, or antagonistic effects on cancer cell proliferation.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in DMSO. Serially dilute the drugs to the desired concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with this compound alone, the combination drug alone, and the combination of both drugs at various concentrations, typically in a constant ratio. Include a vehicle control (DMSO).
-
Proliferation Assay: After 72 hours of incubation, assess cell viability using the MTT or SRB assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with another drug in a xenograft mouse model.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., A549) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups:
-
Group 1: Vehicle control (e.g., saline, p.o., daily)
-
Group 2: this compound (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Combination drug (at its effective dose and schedule)
-
Group 4: this compound + Combination drug
-
-
Treatment: Administer the treatments for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the groups to determine if the combination therapy is significantly more effective than the single agents.
Visualizing Pathways and Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is the primary target of this compound. Inhibition of VEGFR-2 at the cell surface prevents the activation of these downstream pro-angiogenic signals.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Synergy Assessment
This diagram outlines a typical workflow for assessing the synergistic effects of a novel VEGFR-2 inhibitor like this compound.
Caption: Standard workflow for evaluating the synergistic effects of a VEGFR-2 inhibitor.
Independent Verification of Vegfr-2-IN-52 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported potency of Vegfr-2-IN-52 with other well-established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The information is compiled from publicly available data to assist researchers in evaluating its potential for further investigation.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. In pathological conditions such as cancer, tumors exploit the VEGFR-2 signaling pathway to promote abnormal blood vessel growth, which is essential for their progression and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway has become a key strategy in the development of anti-cancer drugs.
Potency of this compound
This compound, also identified as compound 14d in a recent publication, is a potent inhibitor of VEGFR-2.[1] According to supplier information, it has a reported half-maximal inhibitory concentration (IC50) of 191.1 nM .[1] It is crucial to note that independent verification of this value is recommended, as variations in experimental conditions can influence IC50 measurements. Another study also references a "compound 14d" as a good VEGFR-2 inhibitor with an IC50 of 69 nM, highlighting the potential for variability in reported values across different studies.
Comparative Potency of VEGFR-2 Inhibitors
To provide a comprehensive overview, the following table summarizes the reported IC50 values of this compound and other commonly used VEGFR-2 inhibitors.
| Inhibitor | Reported IC50 (VEGFR-2) |
| This compound (compound 14d) | 191.1 nM [1] |
| Sorafenib | 90 nM |
| Sunitinib | 25 nM |
| Pazopanib | 30 nM |
| Axitinib | 0.2 nM |
| Cabozantinib | 0.035 nM[2] |
| Lenvatinib | 4.0 nM |
| Regorafenib | 4.2 nM |
Note: IC50 values can vary between different assays and laboratories. The data presented here is for comparative purposes.
Experimental Protocols
The following is a generalized protocol for an in vitro VEGFR-2 kinase assay, based on commercially available kits, to determine the IC50 value of an inhibitor.
In Vitro VEGFR-2 Kinase Assay Protocol
This protocol is designed to measure the activity of the VEGFR-2 kinase and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
Test inhibitor (this compound) and a reference inhibitor (e.g., Sorafenib)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the reference inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the substrate, and the diluted inhibitor.
-
Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
ATP Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway upon ligand binding.
Experimental Workflow for IC50 Determination
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2][3] Its inhibition is a cornerstone of modern anti-cancer therapy.[1] This document summarizes key performance data, details experimental methodologies, and provides visual aids to support the design and interpretation of preclinical studies.
Mechanism of Action: Targeting the Angiogenic Switch
VEGF-A, the primary ligand for VEGFR-2, binds to the receptor's extracellular domain, causing it to dimerize.[4] This dimerization activates the intracellular kinase domain, leading to autophosphorylation of specific tyrosine residues.[4][5] These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell function.[6]
Key signaling cascades activated by VEGFR-2 include:
-
PLCγ-PKC-MAPK Pathway: Primarily mediates endothelial cell proliferation.[4][7]
-
PI3K-Akt Pathway: Promotes endothelial cell survival by inhibiting apoptosis.[4][6][7]
-
p38 MAPK Pathway: Influences endothelial cell migration.[8]
Small-molecule inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the downstream signaling required for angiogenesis.[2]
In Vitro Efficacy: Potency and Selectivity
The initial assessment of a VEGFR-2 inhibitor involves determining its potency in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit 50% of the target's activity.
Table 1: Comparative In Vitro Efficacy of VEGFR-2 Inhibitors
| Compound | Target | IC50 (nM) | Cellular Assay | IC50 (nM) | Reference Compound (IC50) | Source |
|---|---|---|---|---|---|---|
| GW654652 | VEGFR-2 | 2 - 12 | HUVEC Proliferation (VEGF-induced) | Not specified | - | [9] |
| VEGFR-1 | 2 - 12 | [9] | ||||
| VEGFR-3 | 2 - 12 | [9] | ||||
| Compound 23j | VEGFR-2 | 3.7 | MCF-7 Proliferation | 10,300 | Sorafenib (3.12 nM) | [10] |
| HepG2 Proliferation | 6,400 | [10] | ||||
| Compound 6 | VEGFR-2 | 12.1 | Not specified | - | Sorafenib (78.9 nM) | [6] |
| Apatinib | VEGFR-2 | 1 | HUVEC Proliferation | 0.17 | - | [5] |
| Ramucirumab | VEGFR-2 | 0.8 - 1.0 | Not specified | - | - |[5] |
Note: IC50 values can vary between different studies and experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Successful in vitro activity must translate to in vivo efficacy. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for preclinical evaluation.[11] Key parameters include the administration route, dosage, treatment schedule, and the resulting tumor growth inhibition (TGI).
Table 2: Representative In Vivo Efficacy of VEGFR-2 Inhibitors
| Compound | Tumor Model | Mouse Strain | Dosage & Route | Treatment Schedule | Tumor Growth Inhibition (TGI) / ED50 | Source |
|---|---|---|---|---|---|---|
| GW654652 | HT29 (Colon) | Nude Mice | Oral | Daily | ED50: 20-28 mg/kg | [9] |
| HCT116 (Colon) | Nude Mice | Oral | Daily | ED50: 20-28 mg/kg | [9] | |
| SW620 (Colon) | Nude Mice | Oral | Daily | ED50: 46-114 mg/kg | [9] | |
| Foretinib | MDA-MB-231 (Breast) | Nude Mice | 50 mg/kg, Oral Gavage | Daily for 18 days | 79.16% | [12] |
| SKOV3ip1 (Ovarian) | Athymic Nude | 30 mg/kg, Oral Gavage | 6 days/week for 21 days | 86% | [12] | |
| Vandetanib | Lewis Lung Carcinoma | Not Specified | Not Specified | Not Specified | 80% reduction in outgrowth | [13] |
| | B16.F10 Melanoma | Not Specified | Not Specified | Not Specified | 80% reduction in outgrowth |[13] |
ED50: The dose that produces 50% of the maximal response.
Experimental Workflow
A typical preclinical evaluation workflow for a novel kinase inhibitor progresses from initial biochemical screening to cell-based assays and finally to in vivo animal models.
Detailed Experimental Protocols
Reproducibility requires strict adherence to standardized protocols. The following are methodologies for key assays used to evaluate VEGFR-2 inhibitors.
5.1. In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescent)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the amount of ATP remaining after the kinase reaction.[7]
-
Principle: The VEGFR-2 enzyme uses ATP to phosphorylate a substrate. An inhibitor reduces ATP consumption. A luciferase-based reagent is added, which generates a luminescent signal proportional to the remaining ATP. Therefore, a high signal indicates high inhibition.[7]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay plate.
-
Add the VEGFR-2 enzyme and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo™ reagent to stop the reaction and generate the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5.2. Cell Proliferation Assay (HUVEC)
This assay assesses the inhibitor's ability to block the proliferation of endothelial cells stimulated by VEGF.
-
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in the presence of VEGF, a test inhibitor, and a viability indicator dye (e.g., MTT, resazurin). The amount of colorimetric or fluorescent signal is proportional to the number of viable cells.
-
Materials:
-
HUVECs.[15]
-
Endothelial cell growth medium.
-
VEGF-A.
-
Test compound.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
96-well clear-bottom plates.
-
-
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to attach overnight.
-
Starve the cells in a low-serum medium.
-
Treat the cells with serial dilutions of the test compound, followed by stimulation with a constant concentration of VEGF-A.
-
Incubate for 48-72 hours.
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or fluorescence.
-
Calculate IC50 values based on the reduction in cell viability.
-
5.3. In Vivo Subcutaneous Xenograft Model
This protocol outlines the establishment of a tumor model and the subsequent evaluation of an inhibitor's anti-tumor efficacy.[11][12]
-
Principle: Human tumor cells are injected subcutaneously into immunocompromised mice.[11][12] Once tumors are established, the mice are treated with the test compound or a vehicle control, and tumor growth is monitored over time.[11][12]
-
Materials:
-
Procedure:
-
Tumor Implantation: Harvest cultured tumor cells and resuspend them in sterile PBS or a PBS/Matrigel mixture. Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of each mouse.[12]
-
Tumor Growth and Grouping: Monitor mice regularly for tumor formation. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Prepare the dosing solution of the inhibitor in the chosen vehicle. Administer the compound to the treatment group via the determined route (e.g., oral gavage) and schedule. The control group receives the vehicle only.[12]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[12] Monitor the body weight of the mice as a measure of general toxicity.[11]
-
Efficacy Assessment: At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. In vitro VEGFR2 kinase assay, cell proliferation assays, and pharmacokinetic studies [bio-protocol.org]
A Comparative Analysis of Vegfr-2-IN-52: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are pivotal in the fight against tumor angiogenesis. This guide presents a detailed comparative analysis of the research compound Vegfr-2-IN-52, providing a side-by-side examination of its performance against other established Vegfr-2 inhibitors. This objective overview, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform strategic decisions in oncological research.
Performance Comparison of Vegfr-2 Inhibitors
The in vitro efficacy of Vegfr-2 inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The table below summarizes the available IC50 values for this compound and a selection of other well-characterized Vegfr-2 inhibitors, including the FDA-approved multi-kinase inhibitor, Sunitinib.
| Compound | VEGFR-2 IC50 (nM) | Other Notable Kinase Targets | Reference |
| This compound Hydrochloride | Data not extensively documented | Human Carbonic Anhydrases IX and XII | |
| Sunitinib | 9 | PDGFRβ, c-KIT, FLT3, RET | [1] |
| Sorafenib | 90 | BRAF, c-KIT, FLT3, PDGFRβ, RET | |
| Axitinib | 0.2 | PDGFR, c-KIT | [2] |
| Pazopanib | 30 | PDGFR, c-KIT, FGFR | [3] |
| Lenvatinib | 4 | FGFR1-4, PDGFRα, KIT, RET | |
| Regorafenib | 4.2 | TIE2, PDGFR, KIT, RET, BRAF | [3] |
Note: The broader kinase selectivity profile of this compound hydrochloride is not extensively documented in publicly available literature.[1]
Mechanism of Action: Targeting the ATP-Binding Site
This compound, along with the compared inhibitors, functions by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. The blockade of these pathways ultimately disrupts endothelial cell proliferation, migration, and survival, which are all essential processes for angiogenesis.
Experimental Protocols
Reproducibility and validation of experimental findings are cornerstones of scientific research. Below are representative protocols for key assays used to evaluate the efficacy of Vegfr-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against the Vegfr-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (e.g., this compound, Sunitinib) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
To the wells of a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on endothelial cells, providing insight into its cellular potency.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams have been generated using Graphviz.
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.
Conclusion
While this compound shows promise as a research tool for studying VEGFR-2 signaling and its inhibition, the currently available public data on its comprehensive kinase selectivity and in vivo efficacy is limited when compared to clinically approved inhibitors like Sunitinib. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies. This guide serves as a foundational resource to aid in the rational design of experiments and the interpretation of results in the ongoing development of novel anti-angiogenic therapies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Vegfr-2-IN-52
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Vegfr-2-IN-52 (CAS No. 3046428-94-5), a potent VEGFR-2 inhibitor utilized in scientific research. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
I. Understanding the Compound: Safety Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, research indicates that this compound exhibits biological activity that necessitates careful handling and disposal. It has been shown to be cytotoxic, induce apoptosis (programmed cell death), and increase the production of reactive oxygen species (ROS)[1]. Therefore, it is prudent to treat this compound as a potentially hazardous substance.
| Known Biological Effects | Implication for Handling and Disposal |
| Cytotoxicity | Potential to harm or kill living cells. |
| Induces Apoptosis | Can trigger programmed cell death. |
| Increases Reactive Oxygen Species (ROS) | May contribute to oxidative stress and cellular damage. |
II. Step-by-Step Disposal Protocol
Given the cytotoxic nature of this compound, it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Segregation of Waste:
-
Solid Waste: All materials that have come into direct contact with this compound, including contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the solvent used to dissolve the compound.
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container must be leak-proof and appropriate for the solvents used.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "3046428-94-5."
-
List all components of the waste, including any solvents used.
-
Indicate the approximate quantities of each component.
-
Include the date when the waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not mix incompatible waste streams.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
III. Experimental Workflows and Diagrams
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Figure 1. Disposal Workflow for this compound
This compound Signaling Pathway Inhibition
This diagram depicts the inhibitory action of this compound on the VEGFR-2 signaling pathway, as indicated by the reduction in downstream protein phosphorylation.
Figure 2. This compound Mechanism of Action
References
Personal protective equipment for handling Vegfr-2-IN-52
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for the handling of Vegfr-2-IN-52, a potent VEGFR-2 inhibitor. Given that this compound is a cytotoxic compound, all handling must be conducted with strict adherence to safety protocols to minimize exposure risk to laboratory personnel.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent, research-grade kinase inhibitors.[2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to create a barrier against potential contamination. The specific PPE required varies depending on the laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves is required. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing exposure and ensuring the integrity of both the researcher and the compound.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or accompanying datasheet. Typically, compounds like this are stored at -20°C.[3]
-
Store the compound in a clearly labeled, designated, and secure location, segregated from incompatible materials.
2. Preparation and Handling (Solid Form):
-
Designated Area: All work with solid this compound must be conducted in a designated and clearly marked area.
-
Engineering Controls: All weighing and aliquoting of the solid compound must be performed within a certified chemical fume hood to prevent the inhalation of fine powders.[2][3]
-
Handling: Use dedicated spatulas and weighing papers. Exercise extreme care to avoid generating dust.
3. Solution Preparation:
-
Solvent Selection: Refer to the product datasheet for appropriate solvents and solubility information.
-
Procedure: Prepare solutions within a chemical fume hood. Add solvent slowly to the solid to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
In Vitro Assays: All cell culture work involving this compound should be performed in a Class II biological safety cabinet to maintain sterility and protect the user from aerosols.[2]
-
Avoid Contamination: Use dedicated laboratory equipment (pipettes, tubes, etc.) when possible. If not feasible, thoroughly decontaminate all equipment after use according to your institution's guidelines.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, weighing papers, and any other disposable materials that have come into contact with the compound. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any waste down the drain.[3][4]
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[4]
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
